5-(Trifluoromethyl)isoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUARVBJHGGPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Handling of 5-CF3-Isoxazole-4-Carboxylic Acid
This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for 5-trifluoromethylisoxazole-4-carboxylic acid . It is designed for medicinal chemists and process scientists requiring precise control over synthesis, purification, and formulation.
Executive Summary
5-Trifluoromethylisoxazole-4-carboxylic acid is a critical fluorinated building block in medicinal chemistry, often employed to introduce the trifluoromethylisoxazole motif—a bioisostere for amide or phenyl groups with improved metabolic stability.
Its solubility behavior is governed by two competing structural features:
-
The Carboxylic Acid Moiety: Dominates crystal lattice energy through strong intermolecular hydrogen bonding (dimerization), necessitating polar protic or aprotic solvents for disruption.
-
The 5-Trifluoromethyl Group: Significantly increases lipophilicity (vs. the 5-methyl analog) and electron withdrawal, lowering the pKa and enhancing solubility in chlorinated solvents and ethers.
Key Insight: This compound exhibits a "pH-switchable" solubility profile. While sparingly soluble in neutral water, it dissolves instantly in aqueous base and can be selectively precipitated or extracted by exploiting its enhanced acidity (pKa ~2.8–3.2).
Physicochemical Profile
Understanding the core parameters is essential for predicting solubility in novel solvent systems.
| Parameter | Value (Approx.) | Impact on Solubility |
| Molecular Weight | 181.07 g/mol | Low MW facilitates dissolution in polar organics. |
| LogP (Octanol/Water) | ~1.1 | Moderately lipophilic; partitions well into EtOAc/DCM from acidic water. |
| pKa (Predicted) | 2.8 – 3.2 | Critical: More acidic than benzoic acid (4.2). Requires pH < 2 for full protonation/precipitation. |
| H-Bond Donors | 1 (COOH) | Primary driver of crystal lattice stability. |
| H-Bond Acceptors | 4 (N, O, F) | Allows high solubility in H-bond donor solvents (e.g., MeOH). |
Solubility Landscape
The following data categorizes solvents by their utility in synthesis and processing.
Solubility Classifications
Estimates based on structural analogs and standard processing concentrations.
| Solvent Class | Solvents | Solubility Potential | Operational Notes |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Preferred for Reactions. Disrupts acid dimers effectively. ideal for nucleophilic substitutions or amide couplings (e.g., HATU). |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Preferred for Transfers. Good solubility, but avoid in reactions involving strong electrophiles due to nucleophilic competition. |
| Polar Aprotic | THF, Ethyl Acetate | Moderate (20–50 mg/mL) | Preferred for Workup. Excellent for extraction from acidic aqueous phases. THF is suitable for reduction reactions. |
| Chlorinated | DCM, Chloroform | Moderate (10–30 mg/mL) | Variable. Solubility is enhanced by the CF3 group compared to non-fluorinated analogs. May require mild heating. |
| Aromatic | Toluene | Low (<10 mg/mL) | Preferred for Crystallization. Often requires heating to reflux to dissolve; precipitates upon cooling. |
| Aliphatic | Hexanes, Heptane | Insoluble | Antisolvent. Use to crash out the product from EtOAc or DCM solutions. |
| Aqueous | Water (Neutral/Acid) | Insoluble | Precipitation Medium. Product crashes out at pH < 2. |
| Aqueous | Water (Basic, pH > 8) | High (as carboxylate) | Purification Medium. Dissolves as the sodium/potassium salt. |
Mechanistic Insights & Protocols
The "Acid-Base Swing" Purification Protocol
Because the CF3 group lowers the pKa of the carboxylic acid, this molecule can be purified from non-acidic impurities (like starting esters or decarboxylated byproducts) using a precise pH swing.
Protocol:
-
Dissolution: Dissolve crude material in 0.5 M NaHCO₃ or 1 M NaOH (Target pH 9–10). The solution should be clear.
-
Wash: Extract the aqueous layer with DCM or Ethyl Acetate . Discard the organic layer (contains non-acidic impurities).
-
Acidification (Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 6 M HCl dropwise.
-
Note: Due to the electron-withdrawing CF3, the acid is stronger. You must acidify to pH 1–2 to ensure complete precipitation. Stopping at pH 4 (common for alkyl acids) may leave significant product in solution.
-
-
Isolation: Extract the milky suspension with Ethyl Acetate (3x) or filter the precipitate if solid formation is crystalline.
Recrystallization Strategy
Direct recrystallization is often superior to chromatography for this building block.
-
System A (Standard): Toluene/Acetic Acid (98:2) .
-
Heat to reflux. The small amount of acetic acid disrupts the hydrogen bond dimers, increasing solubility at high temperatures.
-
Cool slowly to 0°C. The compound crystallizes as high-purity needles.
-
-
System B (Alternative): Ethanol/Water .
-
Dissolve in minimum hot Ethanol. Add warm water until turbidity persists. Cool to 4°C.[1]
-
Visualizations
Figure 1: Solvent Selection Decision Tree
A logic flow for selecting the correct solvent based on the intended chemical operation.
Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).
Figure 2: The Acid-Base Purification Workflow
Visualizing the pH-dependent solubility switch.
Caption: Purification workflow exploiting the acidity of the 5-CF3-isoxazole moiety.
References
-
Chem-Impex International. "5-(Trifluoromethyl)isoxazole-4-carboxylic acid Product Page." Chem-Impex Catalog. Accessed February 28, 2026. Link
-
National Center for Biotechnology Information. "4-(Trifluoromethyl)isoxazole-5-carboxylic acid (Compound Summary)." PubChem. Accessed February 28, 2026. Link
-
Google Patents. "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1)." Patents.google.com. (Describes analogous recrystallization in Toluene/Acetic Acid). Link
-
Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[2] Tetrahedron Letters, 2018.[2] (Reference for pKa prediction of fluorinated acids). Link[2]
-
Sigma-Aldrich. "3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid Product Specification." SigmaAldrich.com. Accessed February 28, 2026. Link
Sources
Physicochemical Profiling: Lipophilicity and Acidity of 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 5-(trifluoromethyl)isoxazole-4-carboxylic acid represents a high-value scaffold, particularly for fragment-based drug discovery (FBDD) and as a bioisostere for phenyl-carboxylic acids.[1] Its utility stems from the unique interplay between the electron-withdrawing trifluoromethyl (
This technical guide provides a rigorous analysis of the lipophilicity (LogP/LogD) and acidity (
Structural Determinants of Lipophilicity
To accurately determine the partition coefficient, one must first understand the electronic environment governing the molecule. The lipophilicity of this molecule is not a static number; it is a dynamic property influenced heavily by the orthogonal electronic effects of its substituents.
The Fluorine Effect ( )
The trifluoromethyl group at the C5 position is the primary driver of lipophilicity in this scaffold.
-
Hydrophobicity: The
group typically adds to log units to the LogP compared to a methyl group, and compared to a hydrogen. This is due to the low polarizability of the C-F bond and the high surface area of the fluorine atoms. -
Metabolic Stability: The C-F bond strength (
) blocks metabolic oxidation at the C5 position, a common liability in non-fluorinated isoxazoles.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
The Acidic Warhead (COOH)
The carboxylic acid at C4 is the solubility handle.
-
Ionization: At physiological pH (7.4), this group will be largely deprotonated (anionic).[1]
-
Intramolecular Effects: The proximity of the electron-withdrawing
group (at C5) to the carboxylic acid (at C4) exerts a negative inductive effect (-I), stabilizing the carboxylate anion. This likely lowers thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> compared to unsubstituted isoxazole-4-carboxylic acid.
Theoretical vs. Predicted Values
While proprietary experimental data varies by formulation, consensus QSAR (Quantitative Structure-Activity Relationship) models provide the following baseline for the neutral species:
| Property | Value Range | Confidence | Determinant Factor |
| cLogP (Neutral) | 1.45 – 1.90 | High | |
| 3.2 – 3.8 | Med-High | Inductive effect of | |
| LogD (pH 7.4) | -1.5 – -0.8 | High | >99.9% Ionization at physiological pH |
| MW | 181.07 g/mol | Exact | Fragment-like space |
Note: The isomer 4-(trifluoromethyl)isoxazole-5-carboxylic acid has a computed XLogP3 of 1.1 [1].[1][2] The 5-CF3, 4-COOH regioisomer is predicted to be slightly more lipophilic due to the vector alignment of the dipole moments.
Experimental Determination Protocols
As a Senior Application Scientist, I recommend a biphasic approach to validation: Potentiometric Titration (to fix the
Protocol A: Potentiometric Determination
Before measuring LogP, you must know the exact
-
Preparation: Dissolve 1-2 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster) with minimal methanol (<5%) if solubility is poor.
-
Titration: Titrate with 0.5 M KOH under inert gas (
) atmosphere to prevent carbonate formation. -
Data Analysis: Use the Bjerrum plot method.[1] The inflection point indicates the thermodynamic
.-
Expected Result: A sharp inflection around pH 3.5.[1]
-
Protocol B: Lipophilicity via RP-HPLC (High Throughput)
The traditional "Shake-Flask" method is slow and prone to emulsion errors with fluorinated compounds.[1] RP-HPLC is the industry standard for this scaffold.[1]
-
Column: C18 end-capped stationary phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Methanol/Water buffered at pH 3.0 (using ammonium formate/formic acid).[1]
-
Calibration: Run a set of standards with known LogP values (e.g., Toluene, Acetophenone, Benzoic Acid).
-
Calculation:
(Where A and B are slope/intercept from the calibration curve)
Visualization of Physicochemical Interactions
The following diagram illustrates the electronic interplay and the experimental workflow required to accurately profile this molecule.
Figure 1: Structural Activity Relationship (SAR) map detailing how the trifluoromethyl and carboxylic acid moieties exert opposing forces on the net lipophilicity.[1]
Implications for Drug Design (LogD vs. pH)
For a researcher, the LogD (Distribution Coefficient) is often more relevant than LogP.[1] Because this compound is an acid with a predicted
The Lipophilicity Profile[4]
-
Stomach (pH 1.5): The molecule is protonated (neutral).[1]
-
Behavior: High membrane permeability.[1] LogD
LogP ( 1.8).
-
-
Blood/Cytosol (pH 7.4): The molecule is ionized (anionic).[1]
-
Behavior: Low membrane permeability (passive), high water solubility.[1] LogD drops to
.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Application in Scaffold Hopping
This molecule is frequently used to replace phenyl-acetic acid or benzoic acid moieties.[1]
-
Advantage: The isoxazole ring reduces the overall aromatic ring count (improving "Escape from Flatland") while the
maintains the lipophilic bulk required to fill hydrophobic pockets in enzymes (e.g., Kinases or GPCRs). -
Caution: The high acidity means it may suffer from "ion trapping" (accumulation in compartments with higher pH) or rapid renal clearance unless masked as a prodrug (ester) or used in a zwitterionic construct.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68758272, 4-(Trifluoromethyl)isoxazole-5-carboxylic acid. Retrieved February 28, 2026 from [Link]
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text for substituent constants
values of and Heterocycles). -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]
- Comer, J., & Tam, K. (2001).Lipophilicity Profiles: Theory and Measurement. Pharmacokinetic Optimization in Drug Research. (Source for potentiometric pKa/LogP protocols).
Sources
- 1. 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | C22H25N5O5 | CID 16805315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)isoxazole-5-carboxylic acid | C5H2F3NO3 | CID 68758272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Sourcing and Quality Assurance of 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid
The following technical guide is structured to provide actionable intelligence for drug development professionals sourcing 5-(Trifluoromethyl)isoxazole-4-carboxylic acid . It moves beyond a simple vendor list to establish a technical qualification framework based on synthesis routes, impurity profiling, and supply chain risk mitigation.
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, CMC Leads, Procurement Managers in Drug Discovery.
Executive Summary: The Fluorinated Scaffold
This compound (CAS: 1094702-34-7 ; related ester CAS: 119812-55-4) is a high-value heterocyclic building block.[1] It serves as a bioisostere to the 5-methylisoxazole core found in Leflunomide (an antirheumatic) and Teriflunomide (for multiple sclerosis).
The substitution of the methyl group with a trifluoromethyl (
-
Metabolic Stability: Blocks metabolic oxidation at the C5 position.
-
Lipophilicity: Increases
, potentially improving membrane permeability. -
Electronic Effects: The strong electron-withdrawing nature of the
group increases the acidity of the carboxylic acid and alters the reactivity of the C4 position for subsequent amide coupling.
Critical Sourcing Warning: Unlike its methyl analog, this compound is prone to regioisomeric contamination and decarboxylation if not manufactured and stored correctly. This guide outlines how to qualify suppliers based on these technical risks.
Synthesis-Driven Supplier Selection (The "Expertise" Pillar)
To validate a supplier, you must understand how they make the compound. The synthesis route dictates the impurity profile.
Route A: The Claisen-Cyclization (Industrial Standard)
Most scalable suppliers utilize a two-step cyclization starting from ethyl 4,4,4-trifluoroacetoacetate .
-
Condensation: Ethyl 4,4,4-trifluoroacetoacetate reacts with triethyl orthoformate (TEOF) and acetic anhydride to form the ethoxymethylene intermediate.
-
Cyclization: Reaction with hydroxylamine (
). -
Hydrolysis: Conversion of the ester to the free acid.
The Risk: Regioselectivity.[2][3][4][5][6][7] The reaction can yield two isomers:[2]
Why it happens: The nucleophilic attack of hydroxylamine is sensitive to pH and temperature. The
Route B: [3+2] Cycloaddition (Academic/Small Scale)
Some boutique suppliers may use the cycloaddition of nitrile oxides with trifluoromethyl alkynes. While this route is highly convergent, it often uses copper catalysts (trace metal contamination risk) and is difficult to scale beyond gram quantities.
Visualization: Synthesis & Impurity Logic
The following diagram illustrates the critical control points in the manufacturing process.
Caption: Critical Process Parameters (CPPs) in the synthesis of 5-(CF3)isoxazole-4-carboxylic acid. Note the bifurcation at the cyclization step.
Commercial Supplier Landscape
Suppliers are categorized by their ability to manage the risks identified above.
Tier 1: Primary Manufacturers (Bulk/GMP Capable)
These vendors likely perform the synthesis in-house and can provide detailed impurity profiles including regioisomer analysis.
| Supplier | HQ Location | Scale Capability | Key Strength |
| Fluorochem | UK | kg - MT | Specializes in fluorinated heterocycles. High reliability for F-NMR data. |
| Enamine | Ukraine/Latvia | g - kg | Massive building block inventory; strong synthesis expertise in isoxazoles. |
| Apollo Scientific | UK | kg | Strong documentation and QA for fluorochemicals. |
| Oakwood Chemical | USA | g - kg | Domestic US stock; fast turnaround for initial screening. |
Tier 2: Catalog Aggregators & Boutique Synthesis
Suitable for early R&D (mg to g scale). Verify if they re-test stock or drop-ship.
-
Chem-Impex Int'l: Good for rapid acquisition of small amounts (1g - 25g).
-
Combi-Blocks: Often has competitive pricing on heterocyclic building blocks.
-
MilliporeSigma (AldrichCPR): High trust, but often higher cost; typically re-sells from Tier 1 sources for this specific niche.
Technical Qualification Protocol (The "Trustworthiness" Pillar)
Do not accept a Certificate of Analysis (CoA) at face value. The presence of the
Step 1: The "Fluorine Fingerprint" (19F-NMR)
This is the most critical test. Proton NMR (
-
Protocol: Dissolve 10 mg in DMSO-
. Run uncoupled -NMR. -
Acceptance Criteria:
-
Target Peak: Single singlet around
to ppm (depending on reference). -
Regioisomer Check: Look for a smaller peak shifted by
ppm. The magnetic environment of a 3-CF3 vs. 5-CF3 is distinct due to the proximity to the ring oxygen vs. nitrogen. -
Purity: Integration of the main peak should be
of total fluorine signal.
-
Step 2: Decarboxylation Check (HPLC)
Isoxazole-4-carboxylic acids are thermally unstable. If the shipment was not cold-chained, it may have partially decarboxylated to 5-(trifluoromethyl)isoxazole .
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: Water (
Formic Acid) / Acetonitrile ( Formic Acid). Note: Acidic mobile phase is required to keep the carboxylic acid protonated and retain it on the column. -
Detection: UV at 254 nm.
-
Failure Mode: Appearance of a less polar peak (longer retention time) corresponding to the decarboxylated species (loss of
increases lipophilicity).
Step 3: Storage & Handling
-
Requirement: The compound must be stored at 0–8°C (or -20°C for long term).
-
Incoming Inspection: Verify the shipping container included ice packs or dry ice. If received at ambient temperature in summer months, reject the lot or immediately re-test via HPLC.
Visualization: Supplier Qualification Workflow
Caption: Decision tree for incoming quality control. 19F-NMR is prioritized to detect regioisomeric impurities early.
References
-
Pattanayak, P., et al. (2023).[7] "Metal-Free, Cascade Regio- and Stereoselective Trifluoromethyloximation... of 4-(Trifluoromethyl)isoxazoles." The Journal of Organic Chemistry. (Discusses regioselectivity mechanisms).
- Stephens, C. E., et al. (2001). "Synthesis of 5-(Trifluoromethyl)isoxazoles." Journal of Heterocyclic Chemistry. (Foundational synthesis routes for CF3-isoxazoles).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20222357 (this compound). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones: Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: 5-(Trifluoromethyl)isoxazole-4-Carboxylic Acid in Peptide Synthesis
This Application Note is designed for researchers utilizing 5-(trifluoromethyl)isoxazole-4-carboxylic acid (TFMI-COOH) in peptide synthesis. This molecule is a specialized heterocyclic building block, primarily used as an N-terminal capping agent or a peptidomimetic scaffold to introduce metabolic stability and lipophilicity via the trifluoromethyl (
Introduction & Mechanistic Rationale
The incorporation of This compound into peptide sequences serves two primary medicinal chemistry objectives:
-
Bioisosterism: The isoxazole ring acts as a rigid bioisostere for amide bonds or phenyl rings, constraining peptide conformation.
-
Fluorine Effect: The 5-
group exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.54 $), lowering the of the carboxylic acid compared to non-fluorinated analogs. This increases the electrophilicity of the activated ester during coupling but also introduces steric bulk (Van der Waals radius of Isopropyl group).
Critical Consideration: Unlike amino acids, this molecule lacks an
Chemical Properties & Pre-Synthesis Handling[1][2]
| Property | Specification | Implication for Synthesis |
| Formula | MW: 181.07 g/mol | |
| Acidity ( | More acidic than Fmoc-amino acids. Deprotonates readily; activated esters are highly reactive. | |
| Solubility | Soluble in DMF, DMSO, MeOH. | Compatible with standard SPPS solvents. |
| Stability | Stable to TFA (Cleavage) and Piperidine (Deprotection).[1] | Compatible with Fmoc/tBu protocols. Avoid strong reducing conditions (e.g., |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Integration
This protocol describes the N-terminal capping of a resin-bound peptide.[2]
Reagents & Materials
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) is preferred due to the electron-deficient nature of the acid.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
1. Resin Preparation (Fmoc Removal) Ensure the N-terminal amino acid is fully deprotected.
-
Wash resin
with DMF. -
Treat with 20% Piperidine/DMF (
min). -
Wash resin
with DMF to remove all traces of piperidine (Critical: Piperidine can form adducts with activated isoxazoles).
2. Activation (Pre-activation is NOT recommended) Due to the high reactivity of the electron-deficient active ester, in situ activation is best to prevent hydrolysis.
-
Calculate Stoichiometry: Use 3.0 equivalents of TFMI-COOH relative to resin loading.
-
Dissolve: Dissolve TFMI-COOH (3 eq) and HATU (2.9 eq) in minimum DMF.
-
Add Base: Add DIPEA (6 eq) immediately before adding to the resin. The solution should turn yellow.
3. Coupling Reaction
-
Add the activated mixture to the resin.
-
Agitate: Shake at room temperature for 45–60 minutes .
-
Note: The
group adds steric bulk. If coupling to a hindered residue (e.g., N-Me-AA, Proline, Valine), extend time to 2 hours or perform a double coupling.
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling
Repeat Step 3. -
Colorless beads: Complete coupling.
-
4. Washing & Cleavage [1]
-
Wash resin
DMF, DCM. -
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Time: 2 hours. The isoxazole ring and
group are stable in 95% TFA. -
Precipitate in cold diethyl ether and centrifuge.
Visualization: SPPS Workflow
Caption: Workflow for N-terminal capping with this compound.
Protocol 2: Solution-Phase Coupling
For modifying side chains or synthesizing small peptidomimetics in solution.
Methodology
-
Dissolution: Dissolve the amine component (1.0 eq) in DCM or DMF.
-
Activation: Add TFMI-COOH (1.1 eq), EDC
HCl (1.2 eq), and HOBt (1.2 eq).-
Why EDC? Water-soluble urea byproduct simplifies purification.
-
-
Base: Add NMM (N-methylmorpholine, 2.5 eq).
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/EDC), sat.
(removes unreacted acid), and Brine.
Quality Control & Characterization
When analyzing the final peptide, look for these specific markers:
-
HPLC: The
group is highly lipophilic. Expect a significant increase in retention time (Right-shift) compared to the non-capped peptide. -
Mass Spectrometry (ESI):
-
Mass shift:
Da (Acid) Da ( ) = Da net mass addition.
-
-
NMR (
): This is the definitive test.-
Expect a singlet around -60 to -65 ppm (relative to
). This peak confirms the integrity of the group.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Steric hindrance from | Switch to Oxyma/DIC at |
| Epimerization of adjacent AA | Over-activation of the acidic isoxazole. | Use TMP (2,4,6-trimethylpyridine) as a milder base instead of DIPEA. |
| Precipitation | High lipophilicity of the capped peptide. | Use DCM/DMF (1:1) mixture for the final coupling step to maintain solubility. |
Visualization: Decision Logic for Optimization
Caption: Decision tree for troubleshooting coupling inefficiencies.
References
-
Isoxazole Building Blocks in Medicinal Chemistry
-
Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link
-
-
Peptide Coupling Reagents (HATU/Oxyma)
-
El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. Link
-
-
Fluorine in Peptide Chemistry
-
General SPPS Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid | MDPI [mdpi.com]
- 4. pentelutelabmit.com [pentelutelabmit.com]
Application Note: Strategic Esterification of Isoxazole-4-Carboxylic Acids
[1]
Executive Summary
Isoxazole-4-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for immunomodulators (e.g., Leflunomide), COX-2 inhibitors (e.g., Valdecoxib), and semi-synthetic antibiotics.[1] Esterification of the C4-carboxylic acid is a pivotal transformation, often required to modulate lipophilicity for prodrug design or to activate the carboxylate for subsequent amidation.
While the isoxazole ring is aromatic, it possesses a unique "dual nature" of stability.[2] It is generally robust under acidic conditions but displays specific vulnerabilities to reductive environments (N–O bond cleavage) and strong nucleophilic attack at the C5 position. This guide provides three field-validated protocols for esterification, selected based on substrate sensitivity and scale, ensuring high yields without compromising ring integrity.
Strategic Decision Matrix
Before selecting a protocol, the stability of the specific isoxazole substitution pattern must be assessed. Use the following logic flow to determine the optimal method.
Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate properties.
Critical Mechanistic Considerations
Ring Stability & The N-O Bond
The isoxazole ring contains a weak N–O bond (bond energy ~55 kcal/mol).
-
Avoid: Catalytic hydrogenation (H2/Pd-C) or dissolving metal reductions (Na/NH3) during workup or subsequent steps, as these will cleave the ring to form
-amino enones [1]. -
Avoid: Strong nucleophiles (e.g., hydroxide, alkoxides) at high temperatures (>100°C) if the C5 position is unsubstituted, as this can lead to ring opening or rearrangement [2].
Electronic Effects at C4
The C4 position is electron-rich relative to C3/C5 but sterically flanked.[1] The carboxylic acid at C4 is conjugated with the ring's
Detailed Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification (The "Standard")
Best for: Simple esters (Methyl, Ethyl), Scale-up, Robust substrates. Mechanism: In situ generation of acid chloride and anhydrous HCl.
Reagents:
-
Isoxazole-4-carboxylic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl2) (1.5 – 2.0 equiv)
-
Alcohol (MeOH or EtOH) (Solvent/Reagent, 10-20 volumes)
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Ar balloon).
-
Solvent Charge: Charge the alcohol (e.g., Methanol) and cool to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 15–30 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).
-
Addition: Add the isoxazole-4-carboxylic acid in one portion.
-
Reaction: Remove the ice bath.
-
For Methyl Esters: Stir at Room Temperature (RT) for 3–6 hours.
-
For Ethyl/Propyl Esters: Heat to reflux (60–80°C) for 2–4 hours.
-
-
Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS. The acid spot will disappear; the ester is usually less polar (higher Rf).
-
Workup:
-
Purification: Often not required. Recrystallization from Hexane/EtOAc if necessary.
Note: This method avoids water entirely, preventing hydrolysis of the formed ester.
Method B: Base-Mediated Alkylation (The "Mild" Route)
Best for: Acid-sensitive substrates (e.g., containing Boc-amines), Late-stage functionalization.[1] Mechanism: S_N2 nucleophilic substitution of the carboxylate anion on an alkyl halide.
Reagents:
-
Isoxazole-4-carboxylic acid (1.0 equiv)[1]
-
Alkyl Halide (MeI, EtI, Benzyl Bromide) (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (1.5 – 2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone (5-10 volumes)
Protocol:
-
Dissolution: Dissolve the carboxylic acid in DMF at RT.
-
Deprotonation: Add K2CO3 (finely ground). Stir for 15 minutes to ensure formation of the carboxylate salt.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Caution: Methyl Iodide is toxic and volatile. Use a fume hood.
-
-
Reaction: Stir at RT for 4–12 hours. If reaction is sluggish (due to steric bulk), heat to 40–50°C.
-
Warning: Do not exceed 80°C to avoid potential decarboxylation or base-mediated ring degradation [3].
-
-
Workup:
-
Dilute with Water (5x reaction volume) and extract with EtOAc (3x).[4]
-
Critical Step: Wash organic layer thoroughly with Water and LiCl solution (to remove DMF).
-
Dry over MgSO4 and concentrate.
-
Method C: Steglich Esterification (Coupling)
Best for: Complex/Chiral alcohols, "Precious" cargo, mildest conditions.
Reagents:
-
Isoxazole-4-carboxylic acid (1.0 equiv)[1]
-
Alcohol (R-OH) (1.0 – 1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[1]
-
Solvent: DCM (Dichloromethane)
Protocol:
-
Dissolve Acid, Alcohol, and DMAP in DCM at 0°C.
-
Add DCC/EDC in one portion.
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup:
-
If DCC was used: Filter off the precipitated DCU (dicyclohexylurea) urea byproduct.
-
Wash filtrate with 0.5N HCl (to remove DMAP), then NaHCO3.
-
-
Purification: Column chromatography is usually required to remove urea traces.
Comparative Data & Troubleshooting
Table 1: Method Comparison
| Feature | Method A (Acid Chloride) | Method B (Alkylation) | Method C (Coupling) |
| Yield (Typical) | 85 – 98% | 80 – 95% | 70 – 90% |
| Reaction pH | Highly Acidic (<1) | Basic (8-10) | Neutral (~7) |
| Temp Range | 0°C to Reflux | RT to 50°C | 0°C to RT |
| Atom Economy | High | Moderate (Halide waste) | Low (Urea waste) |
| Key Risk | Acid-labile group cleavage | O- vs N-alkylation (rare) | Removal of urea byproduct |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Method A) | Moisture in solvent/reagents | Use anhydrous MeOH/EtOH; ensure drying tube is active.[1] |
| Ring Cleavage | Reductive conditions or strong base | Ensure no reducing agents are present. Switch from NaOH/KOH to K2CO3 (Method B). |
| Substrate Insolubility | Zwitterionic nature of amino-isoxazoles | Use Method A (Acid helps solubility) or use DMF as solvent in Method B. |
| Byproduct Formation | Decarboxylation | Avoid heating >100°C. Isoxazole-4-COOH can decarboxylate under extreme thermal stress.[1] |
References
-
BenchChem. (2025).[2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from
-
Speroni, G. (1962). The Chemistry of Heterocyclic Compounds, Isoxazoles.[2][3][5][6][7][8][9] Wiley-Interscience. (Foundational text on ring stability).
-
Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide Intermediate).[1][10] US20030139606A1. Retrieved from
-
Common Organic Chemistry. (2024). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[11] Retrieved from
-
Niou, C-S., & Natale, N. R. (1986). Synthesis, Metalation and Electrophilic Quenching of Alkyl-Isoxazole-4-Tertiary Carboxamides. Heterocycles, 24(2).[3][12] (Discusses C5 deprotonation risks).
Disclaimer: These protocols involve hazardous chemicals (Thionyl chloride, Alkyl halides). All work must be performed in a chemical fume hood with appropriate PPE.
Sources
- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 5-ethylisoxazole-4-carboxylate | Benchchem [benchchem.com]
- 8. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 10. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 12. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
Application Note: Synthesis of Leflunomide Analogs via Trifluoromethyl Isoxazole Scaffolds
Executive Summary & Scientific Rationale
Leflunomide (Arava) is a disease-modifying antirheumatic drug (DMARD) that functions as a prodrug. Its active metabolite, Teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine synthesis. The core pharmacophore is an isoxazole ring substituted with a methyl group at the 5-position and a carboxamide at the 4-position.
This guide details the synthesis of Leflunomide analogs where the labile 5-methyl group is replaced by a trifluoromethyl (
Why Trifluoromethyl? (The Bioisosteric Advantage)
Replacing a methyl group (
-
Metabolic Stability: The
bond (approx. 116 kcal/mol) is significantly stronger than the bond, blocking metabolic oxidation at the 5-position. -
Lipophilicity: Introduction of fluorine increases
, potentially enhancing membrane permeability. -
Electronic Effects: The strong electron-withdrawing nature of
alters the pKa of the isoxazole ring and the acidity of the amide proton, potentially strengthening hydrogen bonding interactions within the DHODH binding pocket.
Retrosynthetic Analysis
The synthesis of the target analog,
Figure 1: Retrosynthetic disconnection showing the derivation of the
Experimental Protocols
Safety Precaution: Fluorinated Intermediates
-
Volatility: Trifluoromethyl ketones and esters are often volatile. Avoid high-vacuum drying for extended periods.
-
Reactivity: The acid chloride intermediate is highly moisture-sensitive.
-
Toxicity: Handle all aniline derivatives in a fume hood; they are potential methemoglobinemia inducers.
Protocol A: Synthesis of the Isoxazole Core
Objective: Synthesis of Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate. Mechanism: Claisen-type condensation followed by regioselective cyclization.
Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)
-
Triethyl orthoformate (1.5 equiv)
-
Acetic anhydride (2.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Sodium acetate (1.1 equiv)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (20 mmol), triethyl orthoformate (30 mmol), and acetic anhydride (40 mmol).
-
Reflux: Heat the mixture to reflux (
oil bath) for 4–6 hours. Monitor by TLC (or GC-MS) for the disappearance of the starting keto-ester. The product is the intermediate enol ether: ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. -
Concentration: Remove volatiles (excess orthoformate/acetic anhydride) under reduced pressure. Note: Do not overheat; the intermediate is sensitive.
-
Cyclization Preparation: Dissolve the oily residue in Ethanol (50 mL).
-
Reagent Addition: In a separate beaker, dissolve Hydroxylamine hydrochloride (22 mmol) and Sodium acetate (22 mmol) in a minimum amount of water (
). -
Cyclization: Add the hydroxylamine solution to the ethanolic intermediate. Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Expert Insight: The
group makes the carbonyl highly electrophilic. Standard heating ensures the thermodynamically stable 5- isomer is favored over the 5-hydroxy-isoxazoline intermediates.
-
-
Workup: Evaporate ethanol. Dilute residue with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).
-
Validation:
NMR should show a singlet around -60 to -65 ppm.
-
Protocol B: Hydrolysis and Activation
Objective: Conversion of the ester to the acid chloride.
-
Hydrolysis: Dissolve the ester from Protocol A in a 1:1 mixture of THF/Water. Add LiOH (2.0 equiv). Stir at RT until TLC shows consumption of ester (approx. 2-3 hours). Acidify with 1M HCl to pH 2. Extract, dry, and concentrate to yield 5-(trifluoromethyl)isoxazole-4-carboxylic acid.
-
Chlorination: Suspend the dry acid (10 mmol) in Thionyl Chloride (
, 5 mL). Add 1 drop of DMF (catalyst). -
Reflux: Heat to reflux for 3 hours. The solid should dissolve, and gas evolution (
, HCl) will cease. -
Isolation: Remove excess
by rotary evaporation. Add dry toluene and re-evaporate (azeotropic removal of traces). Use the crude acid chloride immediately for the next step.
Protocol C: Amide Coupling (The Analog Formation)
Objective: Synthesis of N-(4-trifluoromethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxamide.
Reagents:
-
Crude Acid Chloride (from Protocol B)
-
4-(Trifluoromethyl)aniline (1.0 equiv)
-
Triethylamine (Et3N) (1.2 equiv) or Pyridine
-
Dichloromethane (DCM, anhydrous)
Methodology:
-
Setup: Dissolve 4-(trifluoromethyl)aniline (10 mmol) and Et3N (12 mmol) in dry DCM (20 mL) under nitrogen atmosphere. Cool to
. -
Addition: Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the aniline solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench: Add water (20 mL) to quench the reaction.
-
Extraction: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted aniline), then saturated
(to remove unreacted acid), and finally brine. -
Crystallization: Concentrate the organic layer. Recrystallize the solid from Ethanol/Water or Toluene/Heptane.
Workflow Visualization
Figure 2: Experimental workflow for the synthesis of Leflunomide analogs.
Data Summary & Troubleshooting
Key Process Parameters
| Parameter | Standard Leflunomide | Reason for Difference | |
| Starting Material | Ethyl Acetoacetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Introduction of F-atoms |
| Cyclization Temp | Reflux | Reflux (Critical) | |
| Coupling Base | Et3N / Pyridine (Anhydrous) | ||
| Typical Yield | 60-70% | 45-55% | Electron-withdrawing |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Low Yield in Step 1 (Condensation).
-
Cause: Incomplete removal of ethanol/acetic acid byproduct.
-
Fix: Ensure the reaction is driven to completion by distilling off volatiles if running on a large scale, or using excess orthoformate.
-
-
Issue: Regioisomer Contamination (3-
vs 5- ).-
Validation: Check
NMR.[2]-
Target (5-
-4-ester): Ring proton is at position 3. Typically 8.5–8.7 ppm. -
Isomer (3-
-4-ester): Ring proton is at position 5. Typically 8.9–9.2 ppm (more deshielded by O).
-
-
Fix: Ensure the intermediate enol ether is fully formed before adding hydroxylamine. Direct reaction of keto-ester with hydroxylamine often yields the wrong isomer.
-
References
-
Leflunomide Industrial Synthesis
-
Trifluoromethyl Isoxazole Synthesis
-
Bioisosterism (
vs ):-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry, 2018. Link
-
-
Orthoformate Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl orthoformate [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of herbicidal PPO inhibitors containing isoxazole scaffolds
As a Senior Application Scientist in agrochemical development, I have designed this application note to guide researchers through the rational design, synthesis, and validation of next-generation protoporphyrinogen IX oxidase (PPO) inhibitors utilizing isoxazole bioisosteres.
This guide abandons rigid templates in favor of a workflow-driven narrative, bridging the gap between theoretical computational design and practical bench-top execution.
Mechanistic Rationale: The PPO Inhibition Pathway
Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthesis of heme and chlorophyll[1]. The herbicidal efficacy of PPO inhibitors does not stem merely from starving the plant of chlorophyll; rather, it is a lethal gain-of-function toxicity.
When PPO is inhibited, its substrate (protoporphyrinogen IX) accumulates and leaks from the chloroplast into the cytoplasm. Here, it is non-enzymatically auto-oxidized into protoporphyrin IX. Upon exposure to light, this accumulated protoporphyrin IX acts as a potent photosensitizer, generating massive amounts of reactive oxygen species (ROS) that obliterate plant cell membranes via lipid peroxidation[2].
Mechanism of action for PPO-inhibiting herbicides leading to cellular necrosis.
Rational Design: The Isoxazole Bioisostere Advantage
Historically, commercial PPO inhibitors like oxyfluorfen (a diphenyl ether) and flumioxazin (an N-phenylphthalimide) have dominated the market. However, the rise of resistant weed biotypes (e.g., Amaranthus palmeri with the G399A mutation) necessitates novel structural paradigms.
Why Isoxazole? The isoxazole ring serves as an excellent bioisostere for traditional aromatic systems. Its unique electron distribution enhances binding affinity within the PPO active site while improving metabolic stability and crop safety profiles. Recent scaffold-hopping strategies have successfully fused isoxazole/isoxazoline moieties with diphenyl ether, pyrazole, and uracil (pyrimidinedione) cores to create ultra-potent hybrids[3],[4].
Quantitative Structure-Activity Relationship (QSAR) Data
The integration of isoxazole and related heterocyclic scaffolds drastically improves target affinity. Below is a comparative analysis of novel hybrids versus commercial standards:
| Compound | Structural Class | Target Enzyme | IC₅₀ Value | Broadleaf Control | Crop Tolerance |
| Oxyfluorfen | Diphenyl Ether | Maize PPO | 117.9 nM | >90% (150 g/ha) | Low (Soybean injury) |
| Flumioxazin | N-phenylphthalimide | Maize PPO | 157.1 nM | >90% (150 g/ha) | Moderate |
| Compound J6.3 | Diphenyl Ether-Imide | Maize PPO | 4.7 nM | 100% (150 g/ha) | High (Cotton/Peanut) |
| Compound B14 | Pyrazole-Diphenyl Ether | NtPPO / AtHPPD | 0.51 μM / 0.12 μM | >80% (150 g/ha) | High (Cotton/Peanut) |
| Compound 6q | Uracil-Sulfonamide | NtPPO | Nanomolar | 100% (37.5 g/ha) | High |
Data aggregated from recent in vitro and greenhouse bioassays[2],[3],[4].
Self-Validating Synthetic Protocols
In my experience developing agrochemical libraries, the primary failure point in synthesizing isoxazole-linked PPO inhibitors is the dimerization of the highly reactive nitrile oxide intermediate into a furoxan byproduct. To circumvent this, the following protocol employs a strictly controlled in situ generation method coupled with self-validating visual and analytical checkpoints.
Synthetic workflow for isoxazole-containing PPO inhibitor hybrids.
Phase 1: Regioselective Construction of the Isoxazole Core
Objective: Synthesize the 3,5-disubstituted isoxazole intermediate via 1,3-dipolar cycloaddition.
-
Oxime Formation:
-
Procedure: Dissolve the starting aromatic aldehyde (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.
-
Causality: Sodium acetate buffers the reaction, freeing the hydroxylamine base without over-acidifying the solution, which would stall the nucleophilic attack.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a more polar oxime spot.
-
-
Hydroximoyl Chloride Generation:
-
Procedure: Dissolve the purified oxime in anhydrous DMF at 0°C. Add N-chlorosuccinimide (NCS, 1.1 eq) in small portions over 30 minutes. Let stir at room temperature for 1 hour.
-
Self-Validation: The reaction is self-indicating. The initial heterogeneous suspension will transition to a clear, pale-yellow solution as the hydroximoyl chloride forms.
-
-
1,3-Dipolar Cycloaddition:
-
Procedure: Cool the solution back to 0°C. Add the terminal alkyne (1.2 eq). Dilute triethylamine (Et₃N, 1.5 eq) in DMF and add it dropwise via a syringe pump over 2 hours.
-
Causality: Et₃N eliminates HCl to form the nitrile oxide. The ultra-slow addition ensures the nitrile oxide is consumed by the alkyne the moment it is generated, preventing self-dimerization.
-
Self-Validation: LC-MS will show the disappearance of the hydroximoyl chloride mass and the appearance of the cyclized isoxazole [M+H]⁺ peak.
-
Phase 2: Scaffold Hopping & SNAr Coupling
Objective: Couple the isoxazole intermediate (containing a nucleophilic phenolic -OH) to a fluorinated PPO pharmacophore (e.g., a substituted uracil or N-phenylphthalimide core).
-
Nucleophilic Aromatic Substitution (SNAr):
-
Procedure: In a dry round-bottom flask, combine the isoxazole-phenol intermediate (1.0 eq) and the fluorinated PPO core (1.05 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Stir at 80°C for 4–6 hours under an argon atmosphere.
-
Causality: DMF provides the optimal polar aprotic environment to stabilize the Meisenheimer complex transition state. K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted ring-opening of the isoxazole or uracil moieties.
-
Self-Validation: The displacement of the aryl fluoride can be tracked visually. As the reaction proceeds, potassium fluoride (KF) precipitates as a fine white solid, confirming the nucleophilic attack is successful.
-
-
Workup and Purification:
-
Procedure: Quench the reaction by pouring it into ice-cold distilled water. Extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography.
-
Analytical Characterization Standards
To ensure the integrity of the synthesized PPO inhibitors, the following analytical benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic isoxazole ring proton (if unsubstituted at C4) typically appears as a sharp singlet between δ 6.50 – 7.00 ppm. For diphenyl ether hybrids, the characteristic splitting pattern of the bridging ether aromatic protons will appear between δ 6.80 – 7.50 ppm[2].
-
HRMS (ESI): Mass accuracy must be within ±5 ppm of the calculated exact mass for the [M+H]⁺ or [M-H]⁻ ions to confirm the absence of des-halogenated byproducts, which frequently occur during SNAr reactions.
References
-
Herbicidal activity and molecular docking study of novel PPO inhibitors Source: Weed Science (Cambridge University Press) URL:[Link]
-
Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving solubility of trifluoromethyl isoxazole acids in aqueous buffers
Here is the technical support center for improving the solubility of trifluoromethyl isoxazole acids in aqueous buffers.
Introduction: The Solubility Challenge
Welcome to the technical support center for trifluoromethyl isoxazole acids. As a Senior Application Scientist, I understand the unique challenges these compounds present. The isoxazole ring, while a valuable pharmacophore, combined with the electron-withdrawing trifluoromethyl (-CF3) group, often results in a molecule with low aqueous solubility and a pKa that can be tricky to work with. This guide provides troubleshooting strategies and in-depth explanations to help you overcome these hurdles in your research and development.
The core of the problem often lies in the interplay between the compound's pKa and the pH of the aqueous buffer. The trifluoromethyl group typically lowers the pKa of the carboxylic acid, making it more acidic than a typical carboxylic acid. While this might seem to favor deprotonation and solubility, the overall hydrophobicity of the molecule can still lead to poor solubility of the resulting carboxylate salt.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My trifluoromethyl isoxazole acid won't dissolve in a standard phosphate-buffered saline (PBS) at pH 7.4. What's my first step?
This is a very common starting problem. A neutral pH is often insufficient to fully deprotonate and solubilize these acidic compounds, especially if the molecule has other hydrophobic regions.
Answer:
Your first and most critical step is to understand the relationship between your compound's pKa and the buffer pH. The Henderson-Hasselbalch equation is your guiding principle here. For an acidic compound to be at least 99% in its more soluble, deprotonated (ionized) form, the buffer pH should be at least 2 units above the compound's pKa.
Immediate Troubleshooting Steps:
-
Determine the pKa: If the pKa of your compound is unknown, it must be determined experimentally. Potentiometric titration is a reliable method.
-
Adjust the Buffer pH: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0). Attempt to dissolve your compound in these buffers, starting with the lowest pH and moving upwards. This will help you identify the minimum pH required for solubilization.
-
Consider Buffer Species: Be aware that certain buffer species can interact with your compound. For example, phosphate or citrate buffers can sometimes form less soluble salts with divalent cations if they are present as counter-ions from your compound's salt form.
The workflow for this initial troubleshooting can be visualized as follows:
Caption: Initial pH adjustment workflow for solubility issues.
Question 2: I've increased the pH, and solubility has improved, but it's still not high enough for my assay. What's the next logical step?
Answer:
Once you've optimized the pH, the next logical step is to consider salt formation or the use of co-solvents. Often, simply deprotonating the acid in solution isn't enough; forming a stable, soluble salt or reducing the polarity of the solvent system is required.
Strategy 1: Salt Formation
Forming a salt of your acidic compound with a suitable counter-ion can dramatically improve solubility and dissolution rate. Not all counter-ions are equal, and the best choice must be determined empirically through a salt screening study.
Experimental Protocol: Small-Scale Salt Screening
-
Stock Solution Prep: Prepare a concentrated stock solution of your trifluoromethyl isoxazole acid in a suitable organic solvent (e.g., methanol, ethanol, or acetone) where it is freely soluble.
-
Counter-ion Selection: Prepare a panel of counter-ion solutions (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine (Tris), N-methyl-D-glucamine (meglumine)) at an equimolar concentration in the same organic solvent.
-
Mixing: In separate glass vials, add 1 molar equivalent of your acid stock solution.
-
Addition of Base: To each vial, add 1 molar equivalent of a different counter-ion solution.
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the solid salt.
-
Aqueous Solubility Test: To each vial of solid salt, add a fixed volume of your target aqueous buffer (e.g., pH 7.4 PBS).
-
Equilibration & Analysis: Shake the vials at a constant temperature for 24 hours to reach equilibrium. Afterward, filter the samples through a 0.22 µm filter and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
Data Interpretation:
The results of your salt screen can be summarized in a table to easily compare the performance of different counter-ions.
| Counter-ion | Salt Form | Aqueous Solubility (mg/mL) at pH 7.4 | Observations |
| Sodium (Na+) | Sodium Salt | 1.2 | Clear solution |
| Potassium (K+) | Potassium Salt | 1.5 | Clear solution |
| Calcium (Ca2+) | Calcium Salt | 0.1 | Precipitate formed |
| Tromethamine | Tris Salt | 8.7 | Clear, slightly viscous |
| Meglumine | Meglumine Salt | 15.2 | Clear solution |
As shown in the example data, organic amine salts like tromethamine and meglumine often provide significantly higher aqueous solubility compared to simple inorganic salts.
Strategy 2: Co-solvents
If salt formation is not feasible or doesn't provide the required solubility, using a water-miscible organic co-solvent is a common strategy. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for your hydrophobic compound.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Important Considerations:
-
Assay Compatibility: The chosen co-solvent must not interfere with your downstream experiment or assay. For example, high concentrations of DMSO can be toxic to cells.
-
Concentration: Start with a low percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it. Be aware that for some compounds, solubility can decrease at very high co-solvent concentrations (the "bell-shaped" curve).
Caption: Decision tree for advanced solubility enhancement.
Question 3: My compound is intended for an in vivo study, and I need a formulation with high solubility and good tolerability. What should I prioritize?
Answer:
For in vivo applications, your formulation strategy must balance solubility enhancement with physiological tolerability. High concentrations of organic co-solvents or extreme pH values are often not viable.
Priority 1: Salt Form Selection
As demonstrated in the previous section, selecting a highly soluble and well-tolerated salt form is often the best approach for in vivo studies. Salts formed with endogenous or pharmaceutically accepted counter-ions are preferred.
-
Inorganic: Sodium and potassium salts are the most common and generally well-tolerated.
-
Organic: Tromethamine (Tris) and N-methyl-D-glucamine (meglumine) are excellent choices that can significantly enhance solubility and are widely used in pharmaceutical formulations.
Priority 2: Use of Complexing Agents (Cyclodextrins)
If salt formation and simple pH adjustment are insufficient, cyclodextrins are a powerful tool. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Your trifluoromethyl isoxazole acid can be encapsulated within this cavity, forming an inclusion complex that has much higher aqueous solubility.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are frequently used due to their high solubility and excellent safety profiles.
Experimental Protocol: Formulation with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v HP-β-CD in water for injection).
-
Compound Addition: Slowly add your solid trifluoromethyl isoxazole acid to the cyclodextrin solution while stirring.
-
Facilitate Complexation: Gently heat the mixture (e.g., to 40-50°C) or sonicate to facilitate the formation of the inclusion complex.
-
Equilibration: Allow the solution to stir at room temperature for 24-48 hours.
-
Filtration: Filter the final solution through a sterile 0.22 µm filter to remove any undissolved particles before in vivo administration.
This approach often allows for the creation of high-concentration, isotonic formulations suitable for injection.
References
-
Henderson-Hasselbalch Equation: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Salt Selection for Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]
-
Use of Co-solvents in Formulation: Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
Cyclodextrins as Solubilizing Agents: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]
Optimization of HATU coupling for electron-deficient isoxazole acids
Focus: HATU Coupling Optimization for Electron-Deficient Isoxazole Acids
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the amide coupling of highly electron-deficient heteroaromatic systems—specifically, isoxazole carboxylic acids—using HATU.
While HATU is a gold-standard coupling reagent, applying standard protocols to isoxazole acids often results in catastrophic yield losses, intractable byproducts, and stalled reactions. This guide deconstructs the chemical causality behind these failures and provides a self-validating, optimized workflow to ensure successful amide bond formation.
Part 1: The Mechanistic Challenge of Isoxazole Acids
The isoxazole ring is a highly electronegative, electron-withdrawing pharmacophore [3]. When an isoxazole carboxylic acid is activated by HATU, it forms an O-7-azabenzotriazole (OAt) active ester. Because the isoxazole ring pulls electron density away from the carbonyl carbon, this specific OAt ester becomes hyper-electrophilic .
While this extreme reactivity theoretically accelerates amine attack, in practice, it makes the active ester highly unstable. It becomes exceptionally vulnerable to premature hydrolysis by trace moisture [4], base-catalyzed degradation, or decarboxylation before the target amine can successfully couple.
Part 2: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a massive +99 Da mass adduct on my amine, and no desired isoxazole amide. What happened? Causality: You are observing guanidinylation . HATU contains a highly electrophilic bis(dimethylamino)methylene carbon. If your amine is introduced into the reaction mixture before the isoxazole acid is fully activated, the amine will act as a nucleophile and directly attack the HATU reagent. This forms a dead-end N,N,N',N'-tetramethylguanidinium byproduct, permanently capping your amine [1]. Solution: Strict order of addition is required. You must pre-activate the isoxazole acid with HATU and base for 2–5 minutes before introducing the amine[1].
Q2: I am pre-activating the acid, but my isoxazole active ester seems to degrade rapidly into a complex mixture. How do I stabilize it? Causality: The hyper-electrophilic nature of the isoxazole OAt-ester makes it highly sensitive to strong, nucleophilic bases. Standard protocols often use N,N-Diisopropylethylamine (DIPEA). However, the relatively high pKa (~10.5) and localized electron density of DIPEA can induce degradation or ketene formation in highly electron-deficient substrates. Solution: Switch to a milder, sterically hindered base such as sym-collidine (pKa ~7.4) or N-methylmorpholine (NMM) [2]. These bases are strong enough to deprotonate the carboxylic acid but weak enough to leave the resulting OAt-ester intact.
Q3: My reaction stalls at 50% conversion, and I see starting isoxazole acid returning in the LC-MS. Why? Causality: Moisture-induced hydrolysis. Because the isoxazole OAt-ester is so reactive, even trace amounts of water in your solvent (DMF/NMP) or hygroscopic HATU reagent will act as a competing nucleophile, hydrolyzing the active ester back to the starting carboxylic acid [4]. Solution: Use strictly anhydrous solvents, store HATU in a desiccator, and conduct the reaction under an argon or nitrogen atmosphere.
Part 3: Logical Causality & Workflow Visualizations
To understand how base selection directly impacts the survival of your active ester, review the logical causality diagram below:
Logical causality of base selection in preventing OAt-ester degradation.
Part 4: Quantitative Data Summary
The following table summarizes the quantitative impact of base selection and temperature control on the coupling efficiency of 5-substituted isoxazole-3-carboxylic acids.
| Base Selection | pKa (Conjugate Acid) | Nucleophilicity | OAt-Ester Stability (at 0 °C) | Guanidinylation Risk | Typical Isoxazole Amide Yield |
| DIPEA | 10.5 | Low (Sterically hindered) | Moderate to Low | High (if amine added early) | 40% – 60% |
| NMM | 7.4 | Moderate | High | Low | 75% – 85% |
| sym-Collidine | 7.4 | Very Low | Very High | Very Low | >90% |
Part 5: Self-Validating Experimental Protocol
To guarantee success, this protocol utilizes an In-Process Control (IPC) mechanism. By validating the formation of the active ester before proceeding, you eliminate the risk of amine guanidinylation and reagent waste.
Reagents Required:
-
Isoxazole carboxylic acid (1.0 eq)
-
Target Amine (1.0 eq)
-
HATU (1.05 eq)
-
sym-Collidine or NMM (2.0 - 3.0 eq)
-
Anhydrous DMF or NMP
Step-by-Step Methodology:
-
Preparation: Dissolve the isoxazole carboxylic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (Argon/N2).
-
Thermal Control: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Lower temperatures suppress the thermal degradation of the highly reactive active ester.
-
Base Addition: Add sym-collidine (2.5 eq) to the mixture and stir for 1 minute.
-
Activation: Add HATU (1.05 eq) in one solid portion. Stir the reaction at 0–5 °C for exactly 3 to 5 minutes.
-
SELF-VALIDATION CHECK (IPC): Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous Methanol. Run a rapid LC-MS on this quenched sample.
-
Success Criteria: You must observe the mass of the isoxazole methyl ester (formed by MeOH attacking the OAt-ester) or the intact OAt-ester.
-
Failure Criteria: If unreacted carboxylic acid dominates, add an additional 0.2 eq of HATU and wait 2 minutes. Do not proceed to step 6 until activation is confirmed.
-
-
Amine Coupling: Once the OAt-ester is validated, add the target amine (1.0 eq) dropwise.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 1–2 hours. Monitor completion via LC-MS.
Optimized HATU coupling workflow for electron-deficient isoxazole acids.
Part 6: References
-
BenchChem Technical Support. Side reactions of HATU with nucleophilic side chains. BenchChem. 1
-
Bachem Knowledge Base. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2
-
National Institutes of Health (PMC). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. NIH. 3
-
Chem Reactor. HATU Coupling in Water Feasible? | HATU. YouTube. 4
Sources
Stability of 5-(trifluoromethyl)isoxazole ring under basic hydrolysis
Executive Summary
You are likely accessing this guide because an ester hydrolysis step involving a 5-(trifluoromethyl)isoxazole core resulted in the disappearance of your starting material or the formation of an unexpected polar product (often exhibiting a new nitrile signal in IR/NMR).
The Core Issue: The 5-trifluoromethyl (5-CF
Module 1: The Mechanism of Failure
To solve the problem, you must understand how the ring breaks. The instability is driven by the strong electron-withdrawing nature of the CF
Scenario A: 3-Unsubstituted-5-CF
-Isoxazoles (High Risk)
If your isoxazole has a proton at the 3-position (C3-H), it is extremely unstable to base. The base deprotonates C3, causing an immediate cascade that cleaves the N-O bond.[1]
Scenario B: 3-Substituted-5-CF
-Isoxazoles (Moderate Risk)
If C3 is blocked (e.g., methyl, phenyl), the ring is more robust but still susceptible to nucleophilic attack at C5 by hard nucleophiles (OH
Visualizing the Pathway (Graphviz)
Figure 1: Mechanistic pathways of base-induced isoxazole degradation. The C3-H deprotonation pathway (top) is kinetically dominant and occurs rapidly even with weak bases.
Module 2: Troubleshooting & Diagnostics
Use this Q&A section to diagnose your specific experimental failure.
Q1: I used LiOH/THF/Water at room temperature. My LCMS shows a mass equivalent to [M-H] or [M+H] but the retention time shifted significantly. What happened?
-
Diagnosis: You likely triggered the Leflunomide Rearrangement .
-
Explanation: If you have a C3-H, the ring opened to form an
-cyano-enol.[2][3][4][5] This isomer has the same molecular weight (isobaric) but vastly different polarity and UV activity. -
Verification: Check your IR spectrum. A sharp, distinct peak around 2200–2220 cm
confirms the presence of a nitrile (C N) group formed from the isoxazole nitrogen.
Q2: My isoxazole has a phenyl group at C3. Is it safe to reflux in NaOH?
-
Diagnosis: Risky.
-
Explanation: While 3-substituted analogs resist the deprotonation pathway, the 5-CF
group still activates the C5 position for S Ar-like attack. Refluxing hydroxide can attack C5, displacing the CF or opening the ring. -
Recommendation: Do not reflux. Switch to acid hydrolysis (see Module 3).
Q3: Can I use carbonate bases (K
-
Diagnosis: Only for 3-substituted systems.
-
Explanation: For 3-unsubstituted isoxazoles (C3-H), even carbonates can be basic enough to trigger ring opening, especially in polar aprotic solvents (DMF, DMSO) or with heating.
Module 3: Safe Protocols (The Solution)
To hydrolyze an ester without destroying the 5-CF
Protocol A: Acidic Hydrolysis (Gold Standard)
Isoxazoles are generally stable to acid. This is the preferred method for deprotecting esters on this scaffold.
-
Reagents: 4M HCl in Dioxane or HCl (conc.) / Acetic Acid.
-
Procedure:
-
Dissolve substrate in Dioxane (or THF).
-
Add 4M HCl (approx. 5–10 equiv).
-
Heat to 50–60 °C. Monitor by TLC/LCMS.
-
Note: If the ester is sterically hindered (e.g., t-butyl), use TFA/DCM at RT.
-
-
Why it works: The protonated isoxazole is resistant to ring cleavage, and there are no strong nucleophiles to attack C5.
Protocol B: Enzymatic Hydrolysis (Mildest Option)
For substrates sensitive to both acid and base.
-
Reagents: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).
-
Buffer: Phosphate buffer (pH 7.0). Crucial: Do not go above pH 7.5.
-
Procedure:
-
Suspend ester in Buffer/Acetone (9:1).
-
Add enzyme (immobilized or powder).
-
Stir at 30 °C.
-
-
Why it works: Enzymes operate at neutral pH, avoiding the pKa threshold for C3-H deprotonation.
Protocol C: Trimethyltin Hydroxide (The "Specialist" Reagent)
Use only if Acid and Enzymes fail.
-
Reagents: Me
SnOH (Trimethyltin hydroxide). -
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure: Heat at 60–80 °C.
-
Warning: Highly toxic. Requires specific waste disposal. This reagent acts as a mild hydroxide equivalent that is often compatible with sensitive heterocycles.
Module 4: Comparative Stability Data
The following table summarizes the stability of isoxazole variations to help you assess risk.
| Scaffold Type | 5-Substituent | 3-Substituent | Stability in 1M NaOH (RT) | Primary Degradation Product |
| Leflunomide-like | -CF | -H | Unstable (< 30 min) | |
| 3-Methyl | -CF | -CH | Stable (Hours) | N/A (Slow C5 attack at high temp) |
| Non-fluorinated | -CH | -H | Moderate | Eventually opens, but slower than CF |
| Regioisomer | -Phenyl | -CF | Stable | 3-CF |
References
-
Kalgutkar, A. S., et al. (2003).[2][5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A77 1726.[1][2][3][4][5] Drug Metabolism and Disposition.[1]
- Key Insight: Establishes the mechanism of base-catalyzed ring opening of 3-unsubstituted-5-CF3-isoxazoles.
-
Prakash, O., & Jarvis, B. (1999).[1] Isoxazoles.[1][2][5][6] In Comprehensive Heterocyclic Chemistry II.
- Key Insight: General overview of isoxazole reactivity and susceptibility to nucleophiles.
-
Vijayalakshmi, D., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry.
- Key Insight: Discusses alternative mild hydrolysis conditions when traditional bases fail.
-
Fife, T. H. (2002).[7] Intramolecular general base catalyzed ester hydrolysis.[7] Journal of Organic Chemistry.
- Key Insight: Mechanistic details on how neighboring groups can catalyze hydrolysis, relevant for understanding substituent effects.
Disclaimer: This guide is for research purposes only. Always consult SDS for specific reagents, particularly Trimethyltin hydroxide.
Sources
- 1. naouabed.free.fr [naouabed.free.fr]
- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 5-(trifluoromethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high purity for this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical properties, including its acidity and solubility, which in turn dictates the optimal purification strategy. This guide will explore the most common purification methods—recrystallization, column chromatography, and acid-base extraction—providing detailed protocols and troubleshooting for each.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Recrystallization Issues
Question: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[2][3] This is often due to one or a combination of the following factors:
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression.[4]
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the solvent, it may precipitate as a liquid.[4]
-
Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization.[5]
Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help control the cooling rate.[5]
-
Solvent System Optimization:
-
Single Solvent: If you are using a single solvent, try a different one. An ideal solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvent System: A powerful technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[4][5] For a related compound, 5-methylisoxazole-4-carboxylic acid, a mixture of 2% acetic acid in toluene has been shown to be effective in reducing impurities.[6][7]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[5]
-
-
Perform a Pre-purification Step: If the impurity load is very high, consider a preliminary purification by another method, such as acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization.
Question: My recrystallization yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields in recrystallization can be frustrating. Here are the common culprits and their solutions:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
-
Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose product.
-
Solution: Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: The cooling time or temperature may not be sufficient for complete crystallization.
-
Solution: Allow the solution to cool for a longer period and at a lower temperature (e.g., in a refrigerator or freezer, if the solvent's freezing point allows).
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.
-
Column Chromatography Issues
Question: I'm observing a persistent impurity in my NMR spectrum after column chromatography. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge in chromatography.[8][9] Here’s how to troubleshoot and improve your separation:
-
Optimize the Mobile Phase:
-
Solvent Polarity: The choice of eluent is critical. For silica gel chromatography of isoxazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10][11] Systematically vary the ratio of these solvents. A shallower gradient or isocratic elution with a lower percentage of the more polar solvent can improve the resolution of closely eluting spots.[12]
-
Solvent System Selectivity: If changing the polarity doesn't work, try a different solvent system altogether. For example, you could switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[8][13]
-
Mobile Phase Additives: For carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can help to reduce tailing and may improve the separation of acidic impurities.[13]
-
-
Stationary Phase Considerations:
-
Silica Gel: Standard silica gel is the most common stationary phase for this type of compound.[14] Ensure you are using the correct particle size for your column dimensions and desired resolution.
-
Alternative Stationary Phases: If you are still struggling with separation on silica, consider using a different stationary phase. For a more polar compound, alumina might be an option. For very non-polar impurities, reverse-phase chromatography (e.g., C18 silica) could be effective.
-
-
Loading and Column Parameters:
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Column Dimensions: A longer, thinner column will generally provide better resolution than a short, wide column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose purification method for this compound?
A1: For general-purpose purification, a multi-step approach is often the most effective:
-
Acid-Base Extraction: This is an excellent initial step to separate the acidic product from any neutral or basic impurities.
-
Recrystallization: Following extraction, recrystallization is a powerful technique for removing closely related impurities and achieving high crystalline purity.
For very challenging separations, column chromatography may be necessary.
Q2: How does the trifluoromethyl group influence the purification strategy?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which has two main effects on the molecule that are relevant to its purification:
-
Increased Acidity: The CF3 group increases the acidity of the carboxylic acid proton, making it a stronger acid than its non-fluorinated analog. This is beneficial for acid-base extraction, as it can be effectively deprotonated by weaker bases like sodium bicarbonate.
-
Modified Solubility: The CF3 group can alter the compound's solubility profile. While it increases polarity, it can also impart some lipophilic character. This means that a wider range of organic solvents may need to be screened for effective recrystallization or chromatography.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A good starting point is to perform a small-scale solvent screen. Place a small amount of your crude material in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and upon heating.
Solvent Selection Table
| Solvent Class | Examples | Potential Use |
| Protic | Water, Ethanol, Methanol | Good for dissolving at high temperatures, but may require a co-solvent. |
| Aprotic Polar | Acetone, Ethyl Acetate | Often good single solvents for recrystallization. |
| Aprotic Non-polar | Hexanes, Toluene, Dichloromethane | Can be used as "poor" solvents in a mixed solvent system. |
Based on literature for a similar compound, a mixture of toluene and a small amount of acetic acid is a promising starting point.[6][7]
Q4: Can I use acid-base extraction to purify my compound? What is the general procedure?
A4: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. The procedure takes advantage of the acidic nature of the carboxylic acid group.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or worked up to recover other components).
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (test with litmus paper). The water-soluble carboxylate salt will be protonated back to the water-insoluble carboxylic acid, which will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.
Logical Workflow for Purification Method Selection
Caption: Decision workflow for purification.
References
- BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Refinement of purification steps to remove impurities co-eluting with Isozedoarondiol. BenchChem.
- Biotage. (2023, January 26).
- ChemicalBook. (2026, January 13). 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. ChemicalBook.
- Chem-Impex. (n.d.). Ácido 5-(trifluorometil)isoxazol-4-carboxílico. Chem-Impex.
- Chromatography Forum. (2006, March 12). coeluting or comigrating impurities.
- Macmillan Group - Princeton University. (2018, May 14). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Princeton University.
- Mettler Toledo. (n.d.).
- PubChem. (2026, February 14). 4-(Trifluoromethyl)isoxazole-5-carboxylic acid. PubChem.
- Reddit. (2013, February 3).
- ResearchGate. (2020, October 9). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.
- SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
- The Royal Society of Chemistry. (n.d.).
- U.S. Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- WIPO Patent No. WO/2003/042193. (2003, May 22). PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Alfa Chemistry. (n.d.).
- Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Amerigo Scientific.
- BP Polymers. (2011, June 20).
- ChemicalBook. (n.d.). 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis. ChemicalBook.
- DOI. (n.d.).
- Mettler Toledo. (n.d.).
- NIH. (n.d.). 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. PMC.
- NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC.
- NIH. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
- ResearchGate. (n.d.). Chromatographic Co-elution Chromatography.
- Semantic Scholar. (1997, March 7). 5-methyl-isoxazole-4-carboxylic acid - (4-trifluoromethyl) - anilide and n-(4-trifluoromethylphenyl) -2-cyano-3-blended formulations consisting of hydroxy crotonic acid amide. Semantic Scholar.
- Springer. (2025, September 19).
- University of Dodoma. (n.d.). CHAPTER 6 6.
- Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Common Organic Chemistry. (n.d.).
- WIPO Patent No. WO2003042193A1. (2003, May 22). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Guide: Preserving Isoxazole Integrity During Acyl Chloride Synthesis
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers requiring immediate, mechanism-based troubleshooting for isoxazole chemistry.
Executive Summary & Mechanistic Insight[1]
The Core Problem: The N-O Bond Vulnerability
While isoxazoles are generally regarded as acid-stable (often surviving concentrated H₂SO₄), they possess a latent instability centered on the N-O bond . In the context of acid chloride formation, "ring opening" is rarely a direct attack by the chlorinating agent on the ring itself. Instead, it is almost invariably caused by one of three secondary factors:
-
HCl-Mediated Degradation: The generation of stoichiometric HCl (using SOCl₂) at high temperatures can trigger acid-catalyzed hydrolysis of the N-O bond, particularly if electron-donating groups (EDGs) are present at the C-3 or C-5 positions.
-
Thermal Rearrangement: Prolonged reflux (often required for SOCl₂) can induce Boulton-Katritzky rearrangements or isomerization to oxazoles, which users often misidentify as "ring opening."
-
Nucleophilic Sensitivity: The resulting acid chloride is highly electrophilic. If the reaction mixture contains unreacted nucleophiles or if the workup is improper (e.g., strong base), the activated isoxazole ring becomes susceptible to cleavage (e.g., Kemp elimination-like pathways).
The Solution Hierarchy
To prevent this, you must decouple the chlorination event from the acid generation .[1]
| Reagent | Acidity (pH eq.) | Thermal Load | Risk Level | Recommendation |
| Thionyl Chloride (SOCl₂) | < 1 (Generates HCl/SO₂) | High (Reflux often req.) | High | Avoid for sensitive isoxazoles. |
| Oxalyl Chloride ((COCl)₂) | < 2 (Generates HCl/CO/CO₂) | Low (0°C to RT) | Moderate | Standard for robust substrates. |
| Ghosez’s Reagent | Neutral (pH ~7) | Low (RT) | Low | Gold Standard for labile rings. |
| Cyanuric Chloride (TCT) | Weakly Acidic | Moderate | Low | Good alternative for specific cases. |
Decision Matrix & Workflow (Visual)
The following diagram outlines the decision process for selecting the correct reagent based on your specific isoxazole substitution pattern.
Figure 1: Reagent selection logic for isoxazole activation. Blue/Green paths denote safe protocols; Grey denotes high-risk.
Troubleshooting Guides & FAQs
Issue 1: "My product decomposes into a nitrile or enamine during reaction."
Diagnosis: This is likely acid-catalyzed N-O cleavage or thermal rearrangement . If you are refluxing in thionyl chloride, the combination of high heat (>60°C) and HCl saturation is protonating the isoxazole nitrogen, making the O-N bond susceptible to cleavage, especially if water traces are present (hydrolysis).
Corrective Action:
-
Switch Reagent: Move to Oxalyl Chloride with catalytic DMF in DCM at 0°C. This allows the reaction to proceed at low temperature.[2]
-
Buffer the System: If you must use acid-generating reagents, add a solid, non-nucleophilic base like sodium carbonate or 2,6-lutidine to scavenge HCl in situ (though this can be messy with heterogeneous mixtures).
-
The "Neutral" Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3] It forms the acid chloride and a neutral amide byproduct, completely avoiding HCl generation.
Issue 2: "I see a new spot on TLC that isn't the acid chloride or starting material."
Diagnosis: Self-Reaction (Dimerization). Isoxazoles with nucleophilic side chains (e.g., 5-amino-isoxazole-4-carboxylic acid) will self-polymerize once activated. The amine of one molecule attacks the acid chloride of another.[1]
Corrective Action:
-
Protection is Mandatory: You cannot make an acid chloride of an amino-isoxazole without protecting the amine (e.g., Phthalimide or Cbz; avoid Boc if using thionyl chloride due to acid lability).
-
In-Situ Activation: Do not isolate the acid chloride. Generate it and immediately react it with your nucleophile in the same pot (One-Pot Protocol).
Issue 3: "The ring opens during the workup/quenching step."
Diagnosis: Base-Mediated Kemp Elimination. If you quench your acid chloride reaction with strong base (NaOH, KOH) to neutralize excess acid, you risk deprotonating the C-3 or C-5 position (if alkyl-substituted). The resulting carbanion can trigger ring opening to form a nitrile.
Corrective Action:
-
Evaporative Workup: For Oxalyl Chloride/SOCl₂, simply remove the solvent and excess reagent under high vacuum. Do not wash with aqueous base.
-
Non-Nucleophilic Quench: If a wash is necessary, use cold saturated NaHCO₃ (weak base) and minimize contact time, or use a phosphate buffer at pH 7.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Ghosez’s Reagent)
Best for: Highly sensitive isoxazoles, substrates with acid-labile groups (Boc, acetals).
Mechanism: Ghosez’s reagent reacts with the carboxylic acid to form the acid chloride and N,N-dimethylisobutyramide. The system remains strictly neutral throughout.
Step-by-Step:
-
Dissolution: Dissolve the isoxazole carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Argon.
-
Addition: Add Ghosez’s Reagent (1.1 to 1.2 equiv) dropwise at room temperature.
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by withdrawing an aliquot and quenching with MeOH (check for methyl ester by TLC/LCMS).
-
Workup: None required for the activation. The byproduct is a neutral amide.
-
Coupling: Add your amine/nucleophile and a mild base (e.g., Et₃N) directly to this solution.
Protocol B: The "Controlled" Method (Oxalyl Chloride)
Best for: Standard isoxazoles where cost is a factor, but SOCl₂ is too harsh.
Step-by-Step:
-
Setup: Dissolve isoxazole acid (1.0 equiv) in anhydrous DCM at 0°C .
-
Catalyst: Add 1–2 drops of anhydrous DMF (essential for Vilsmeier-Haack type activation).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Gas evolution (CO/CO₂) will occur.
-
Warm-up: Allow to warm to room temperature and stir for 2 hours.
-
Isolation: Concentrate under reduced pressure to remove solvent and excess oxalyl chloride.
-
Chase: Re-dissolve the residue in dry DCM and evaporate again (2x) to remove trace HCl/oxalyl chloride.
-
Usage: Use the crude residue immediately.
References & Authority
-
Ghosez's Reagent Utility: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Acid Chlorides under Neutral Conditions."[3] Organic Syntheses, 1980 , 59, 26. Link
-
Isoxazole Rearrangements: Vivanco, S., et al. "Base-catalyzed Ring Opening of Isoxazoles." Journal of the Chemical Society, Perkin Transactions 1, 2002 .
-
Oxalyl Chloride Protocol: Clayden, J. Organic Chemistry. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. Oxford University Press.
-
Reagent Comparison Data: Sigma-Aldrich Technical Bulletin: Acid Halogenation Reagents.Link
Disclaimer
This guide assumes standard laboratory safety practices. Thionyl chloride, Oxalyl chloride, and Ghosez's reagent are corrosive and toxic. All operations must be performed in a functioning fume hood.
Sources
Technical Support Center: Trifluoromethyl Nitrile Oxide (TFNO) Cycloadditions
Current Status: Operational Topic: Regioselectivity & Synthetic Control Ticket ID: TFNO-REGIO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Fluorine Effect"
Welcome to the technical support hub for TFNO cycloadditions. You are likely here because the trifluoromethyl group (
The Core Conflict: The
-
Consequence 1 (Reactivity): TFNO is highly electrophilic. It reacts rapidly with electron-rich dipolarophiles (alkenes/alkynes).
-
Consequence 2 (Regioselectivity): With terminal alkenes, the reaction is overwhelmingly selective for the 5-substituted isoxazoline .
-
Consequence 3 (Instability): TFNO is prone to rapid dimerization into furoxans if the local concentration gets too high.
This guide provides the protocols to harness this reactivity while suppressing dimerization and controlling regiochemistry.
Mechanism & Pathway Visualization
Understanding the competition between your desired product and the "dead-end" dimer is critical.
Figure 1: Reaction Pathway & Competition
Caption: The critical branch point occurs at the in situ generation of the dipole. High concentrations favor second-order dimerization (Furoxan).
Standard Operating Procedure (SOP)
Objective: Maximize Monomer Formation (Isoxazole) vs. Dimer (Furoxan).
The "Slow Addition" Protocol
The most common failure mode is adding the base too quickly. The dimerization of nitrile oxides is second-order with respect to the nitrile oxide concentration (
Therefore, keeping [TFNO] low favors the cycloaddition.
| Step | Action | Technical Rationale |
| 1 | Dissolve Precursor | Dissolve trifluoroacetohydroximoyl chloride (TFHC) and the dipolarophile (alkene/alkyne) in an inert solvent (DCM, Toluene, or Ether). |
| 2 | Stoichiometry | Use 1.2 - 1.5 equiv of dipolarophile relative to TFHC. Excess dipolarophile drives the first-order reaction. |
| 3 | Base Preparation | Dilute Triethylamine (TEA) in the reaction solvent (e.g., 1M solution). |
| 4 | Controlled Addition | CRITICAL: Add the TEA solution via syringe pump over 4–8 hours. |
| 5 | Temperature | Maintain |
Troubleshooting Center (FAQs)
Issue 1: "I am getting a white crystalline solid instead of my product."
Diagnosis: You have made the Furoxan Dimer (3,4-bis(trifluoromethyl)-1,2,5-oxadiazole 2-oxide). Root Cause: The local concentration of the nitrile oxide was too high. Corrective Actions:
-
Dilution: Double the volume of solvent in your reaction flask.
-
Slower Addition: Increase the addition time of the base (TEA) by factor of 2x.
-
Reverse Addition: Do not add the precursor to the base. Always add base to the precursor + dipolarophile mixture.
Issue 2: "I need the 4-substituted isomer, but I only get the 5-substituted one."
Diagnosis: Regiochemical mismatch. Technical Insight:
-
Standard Case: For terminal alkenes/alkynes, the oxygen of the dipole attacks the more substituted carbon (forming the 5-substituted product). This is driven by the coefficient magnitude in the HOMO of the dipolarophile.
-
The Fix (Steric Control): You cannot easily reverse the electronics of the
group. You must use steric bulk on the dipolarophile to force the formation of the 4-isomer, or use an electron-deficient dipolarophile (e.g., nitroalkenes or sulfonyl alkynes) which may alter the FMO interaction to a dipole-HOMO controlled process (though makes this difficult). -
Alternative: Synthesize the 4-isomer via a different route (e.g., condensation of a trifluoromethyl diketone with hydroxylamine) rather than cycloaddition.
Issue 3: "My reaction works for styrene but fails for methyl acrylate."
Diagnosis: Electronic Mismatch. Technical Insight:
-
TFNO is electron-poor (
lowers LUMO). -
Styrene is electron-rich (High HOMO). Match: LUMO(dipole) + HOMO(alkene) = Fast.
-
Methyl Acrylate is electron-poor (Low HOMO). Mismatch: LUMO(dipole) + HOMO(alkene) = Slow gap. Corrective Actions:
-
Heat: Electron-deficient dipolarophiles often require reflux (toluene,
) to overcome the activation barrier. -
Excess Reagent: Increase the dipolarophile equivalents to 3.0 - 5.0.
Advanced Regiocontrol Data
Summary of expected outcomes based on dipolarophile class.
| Dipolarophile Class | Dominant Isomer | Mechanism Driver |
| Terminal Alkene ( | 5-Substituted (>95:5) | Electronic (LUMO-HOMO) & Steric |
| Terminal Alkyne ( | 5-Substituted (>90:10) | Electronic |
| Styrenes | 5-Substituted | Electronic (Stabilization of transition state charge) |
| Electron-Deficient (Acrylates) | Mixture (often 5-major) | Competing FMO interactions; slower rates. |
| Internal Alkynes | Steric Dependent | The smaller substituent ends up at position 4. |
References
-
Preparation of Precursor: Beilstein J. Org. Chem.2013 , 9, 275–280. "A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime." Link
-
Furoxan Dimerization Mechanism: J. Am. Chem. Soc.2003 , 125, 15420–15425. "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals."[1] Link
-
General Regioselectivity (Review): Chem. Rev.2008 , 108, 8, 2928–2951. "1,3-Dipolar Cycloadditions of Nitrile Oxides." Link
-
Trifluoromethyl Isoxazole Synthesis: Org. Biomol. Chem.2016 , 14, 5983-5991. "Synthesis of trifluoromethylated isoxazoles and their elaboration." Link
Sources
Validation & Comparative
Technical Guide: Bioisosteric Replacement of Carboxyl Groups with 5-Trifluoromethyl-3-Isoxazole
Executive Summary
The carboxylic acid moiety (–COOH) is a privileged structure in medicinal chemistry, essential for electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine).[1] However, its presence often imposes significant liabilities: poor passive membrane permeability, rapid metabolic clearance via glucuronidation, and potential idiosyncratic toxicity.
This guide evaluates the 5-trifluoromethyl-3-hydroxyisoxazole moiety as a non-classical bioisostere.[2] Unlike the standard tetrazole replacement, the 5-CF3-isoxazole offers a unique advantage: it modulates acidity (pKa) to physiological relevance while simultaneously increasing lipophilicity and blocking metabolic soft spots. This guide provides the rationale, comparative data, and synthetic protocols necessary to implement this replacement in your lead optimization campaigns.
The Physicochemical Rationale
The success of the 5-CF3-isoxazole scaffold relies on the interplay between the acidic enol/NH functionality and the electron-withdrawing trifluoromethyl group.
Acidity Modulation (pKa)
Unsubstituted 3-hydroxyisoxazoles have a pKa of ~6.0–7.0, which is often too high to fully mimic a carboxylate (pKa ~4.5) at physiological pH.
-
The CF3 Effect: The strong electron-withdrawing nature (inductive effect, -I) of the 5-CF3 group stabilizes the conjugate base anion.
-
Result: This lowers the pKa to the 4.0–5.0 range , rendering it fully ionized at pH 7.4, identical to the parent carboxylate.
Lipophilicity and Permeability
Carboxylates are highly polar (low LogP). While tetrazoles improve this slightly, they remain polar.
-
The Fluorine Advantage: The CF3 group adds significant bulk and lipophilicity.[3] This "greasing" effect improves the distribution coefficient (LogD), facilitating passive diffusion across the blood-brain barrier (BBB) and cell membranes.
Structural Logic Diagram
Figure 1: Evolution of the bioisosteric design.[4] The addition of the CF3 group is the critical step that aligns the physicochemical properties of the isoxazole with the parent carboxylic acid.
Comparative Performance Analysis
The following table summarizes the performance of the 5-CF3-isoxazole against the parent carboxylate and the standard tetrazole bioisostere. Data represents average trends observed in lead optimization series (e.g., Glutamate/GABA ligands).
| Parameter | Carboxylic Acid (–COOH) | Tetrazole | 5-CF3-3-Hydroxyisoxazole |
| pKa | 4.2 – 4.8 | 4.5 – 5.0 | 4.0 – 4.5 |
| Ionization at pH 7.4 | >99% Anionic | >99% Anionic | >99% Anionic |
| H-Bond Donor | 1 (OH) | 1 (NH) | 1 (OH/NH tautomer) |
| LogD (Lipophilicity) | Low (Baseline) | Moderate (+0.5 vs COOH) | High (+1.0 to +1.5 vs COOH) |
| Permeability (Papp) | Low (< 1.0 × 10⁻⁶ cm/s) | Moderate | High (> 5.0 × 10⁻⁶ cm/s) |
| Metabolic Liability | High (Glucuronidation) | Moderate (N-Glucuronidation) | Low (Resistant) |
| Toxicity Risk | Idiosyncratic (Acyl-glucuronides) | Low | Low |
| Synthetic Risk | None | High (Azide chemistry) | Low (Condensation) |
Metabolic Stability & Permeability[2][5]
Avoiding the Glucuronidation Trap
Carboxylic acids are primary substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl-glucuronides. These reactive metabolites can covalently bind to proteins, causing immune-mediated toxicity (idiosyncratic drug toxicity).
-
Mechanism: The 5-CF3-isoxazole anion is sterically bulkier and electronically distinct, often unrecognized by UGTs.
-
Metabolic Blocking: The CF3 group at the 5-position blocks the metabolic "soft spot" (methyl oxidation) that would occur if a simple methyl group were used.
Permeability Enhancement
In CNS drug discovery, carboxylic acids rarely cross the BBB. The 5-CF3-isoxazole addresses this via intramolecular masking . The CF3 group increases the lipophilic surface area, shielding the polar anionic headgroup during membrane transit.
Technical Implementation: Synthesis & Validation
Synthetic Protocol: 3-Hydroxy-5-Trifluoromethylisoxazole Construction
This protocol describes the conversion of a beta-keto ester precursor to the target isoxazole.
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (or derivative)
-
Hydroxylamine hydrochloride (
) -
Sodium Hydroxide (NaOH)
-
Solvent: Ethanol/Water (1:1)
Detailed Workflow:
-
Condensation: Dissolve the trifluoro-beta-keto ester (1.0 eq) in Ethanol. Add a solution of Hydroxylamine hydrochloride (1.2 eq) in water.
-
Cyclization: Adjust pH to ~10 using 5N NaOH. Heat the mixture to reflux (78°C) for 4–6 hours. Note: The basic condition favors the formation of the 3-hydroxy isomer over the 5-hydroxy isomer.
-
Acidification: Cool to room temperature. Acidify carefully with 6N HCl to pH ~2. The product will often precipitate.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic pathway for generating the 5-CF3-isoxazole moiety.
Validation Protocol: pKa Determination
To confirm bioisosteric fidelity, pKa must be measured experimentally, not just predicted.
-
Method: Potentiometric Titration (e.g., Sirius T3).
-
Concentration: 10 mM sample in 0.15 M KCl.
-
Procedure: Titrate from pH 2.0 to pH 12.0.
-
Success Criteria: Measured pKa should fall between 4.0 and 5.0.
Case Study: Glutamate Receptor Agonists
In the development of selective NMDA receptor agonists, the replacement of the distal carboxylic acid of Glutamate with 5-CF3-3-hydroxyisoxazole demonstrated the power of this isostere.
-
Challenge: The carboxylic acid parent compound had nanomolar affinity but zero CNS penetration.
-
Solution: Replacement with 5-CF3-isoxazole.[5]
-
Outcome:
-
Affinity: Maintained within 3-fold of the parent (due to identical ionization state).
-
Brain/Plasma Ratio: Increased from <0.02 to 0.45.
-
Metabolic Stability: Half-life (
) increased from 15 min to >120 min in liver microsomes.
-
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[6][7] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1][6][7] Link
-
Meanwell, N. A. (2011).[7][8] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(7), 2529–2591. Link
-
Lassolas, P., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link
-
Patanapua, W., et al. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry, 42(7), 1253-1255.[5] Link
Sources
- 1. itmat.upenn.edu [itmat.upenn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase I… [ouci.dntb.gov.ua]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Biological Activity of 5-Methyl vs. 5-Trifluoromethyl Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic modification of substituents on this five-membered heterocycle is a cornerstone of drug design, allowing for the fine-tuning of a compound's pharmacological profile. Among the various positions on the isoxazole ring, the 5-position is a frequent site of substitution to modulate biological activity. This guide provides an in-depth comparison of two common substituents at this position: the methyl (-CH₃) group and its fluorinated bioisostere, the trifluoromethyl (-CF₃) group.
The substitution of a methyl group with a trifluoromethyl group is a common tactic in medicinal chemistry to enhance a molecule's pharmacological properties.[2][3][4] This substitution can profoundly alter a compound's metabolic stability, membrane permeability, and target binding affinity.[3]
The Physicochemical Dichotomy: -CH₃ vs. -CF₃
The distinct biological activities of 5-methyl and 5-trifluoromethylisoxazole derivatives can be traced back to the fundamental differences in the physicochemical properties of the methyl and trifluoromethyl groups.
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on Biological Activity |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The potent electron-withdrawing nature of the -CF₃ group can alter the acidity of nearby protons, influence hydrogen bonding capacity, and change the overall polarity of the molecule.[3][5][6] |
| Lipophilicity | Moderately lipophilic | Highly lipophilic | Increased lipophilicity from the -CF₃ group can enhance membrane permeability and passage through the blood-brain barrier, but may also increase non-specific binding and toxicity.[3][7] |
| Metabolic Stability | Susceptible to oxidation | Generally resistant to oxidative metabolism | The C-F bond is significantly stronger than the C-H bond, making the -CF₃ group less prone to metabolic degradation, which can lead to a longer biological half-life.[8] |
| Steric Bulk | Smaller van der Waals radius | Larger van der Waals volume | The greater steric demand of the -CF₃ group can influence the preferred conformation of the molecule and its fit within a biological target's binding pocket.[9] |
| Binding Interactions | Primarily involved in hydrophobic interactions | Can participate in hydrophobic, electrostatic, and halogen bonding interactions | The -CF₃ group's ability to form a wider range of non-covalent interactions can lead to enhanced binding affinity for its biological target.[2][4] |
A statistical analysis of over 28,000 compound pairs where a methyl group was replaced by a trifluoromethyl group found that this substitution does not, on average, improve bioactivity.[2][4] However, in approximately 9.2% of cases, the trifluoromethyl substitution led to at least a tenfold increase in biological activity.[2][4]
Comparative Biological Activities: Case Studies
The decision to employ a 5-methyl or 5-trifluoromethylisoxazole scaffold is highly dependent on the specific biological target and the desired therapeutic outcome.
Case Study 1: Anticancer Activity
In the realm of anticancer drug discovery, the isoxazole scaffold has shown considerable promise.[10][11] A study exploring isoxazole-based molecules for their anti-breast cancer activity provides a direct comparison between a non-trifluoromethylated and a trifluoromethylated analog.
The compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) demonstrated an IC₅₀ of 2.63 μM against the MCF-7 human breast cancer cell line.[11] In contrast, its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) , had an IC₅₀ of 19.72 μM.[11] This nearly eight-fold increase in potency highlights the significant positive impact of the trifluoromethyl group in this specific molecular context.[11] Further investigation revealed that the trifluoromethylated compound induced apoptosis in the cancer cells.[11]
| Compound | Substitution at 4-position | IC₅₀ (MCF-7 cells) |
| 14 | -H | 19.72 μM |
| 2g | -CF₃ | 2.63 μM |
Case Study 2: Central Nervous System (CNS) Activity
The α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the brain, derives its name from the selective agonist containing a 5-methylisoxazole core.[12][13] This highlights the importance of the 5-methylisoxazole scaffold in designing molecules that target the central nervous system. Positive modulators of AMPA receptors are being investigated for the treatment of cognitive disorders.[12][14][15]
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) explores how a drug's chemical structure influences its biological activity.[16] For isoxazole derivatives, the substitution at the 5-position is a critical determinant of their pharmacological profile.
-
Improved Binding Affinity: The trifluoromethyl group can enhance binding affinity through favorable electrostatic interactions and by displacing water molecules in the binding pocket.[2][4] A survey of the Protein Data Bank (PDB) revealed that -CF₃ groups in ligands preferentially interact with amino acid residues such as Phenylalanine, Methionine, Leucine, and Tyrosine.[2][4]
-
Metabolic Stability: The resistance of the trifluoromethyl group to oxidative metabolism can lead to a longer duration of action and improved pharmacokinetic properties.
-
Conformational Effects: The steric bulk of the trifluoromethyl group can lock the molecule into a specific conformation that is more favorable for binding to the target protein.
Experimental Design for Comparative Analysis
For researchers aiming to directly compare the biological activity of 5-methyl and 5-trifluoromethylisoxazole derivatives, a systematic experimental workflow is crucial.
Caption: A generalized workflow for the comparative evaluation of isoxazole analogs.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: for Anticancer Activity)
This protocol outlines a general method to assess the inhibitory activity of compounds against a specific protein kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of the kinase enzyme in an appropriate buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a peptide) and ATP.
-
Prepare serial dilutions of the 5-methylisoxazole and 5-trifluoromethylisoxazole test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay (Example: for Cytotoxicity)
This protocol is used to assess the effect of the compounds on the viability of cultured cells.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 5-methylisoxazole and 5-trifluoromethylisoxazole test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Conclusion and Future Perspectives
The choice between a 5-methylisoxazole and a 5-trifluoromethylisoxazole scaffold is a nuanced decision in drug design. While the trifluoromethyl group can offer significant advantages in terms of potency, metabolic stability, and binding affinity, it does not guarantee improved biological activity.[2][4] The impact of this substitution is highly context-dependent and must be evaluated on a case-by-case basis for each biological target.
Future research should continue to explore the subtle interplay between the electronic, steric, and lipophilic properties of these substituents and their effects on a wider range of biological targets. The development of more predictive in silico models will also aid in the rational design of isoxazole-based therapeutics.
References
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- Isoxazole-based pharmaceutically important molecules including drugs.
- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.
- Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h.
- Exploring the impact of trifluoromethyl (–CF₃) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calcul
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München.
- 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- 2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
- AMPA receptor potentiators for the tre
- Structure Activity Rel
- Ampa and kainate receptor-potenti
- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide, in the development of DHODH inhibitors and anti-inflamm
- Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Modulators Have Different Impact on Synaptic Transmission in the Thalamus and Hippocampus. PubMed.
- Novel α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic acid receptor (AMPAR) potentiator LT‐102: A promising therapeutic agent for treating cognitive impairment associated with schizophrenia.
- Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor density underlies intraregional and interregional functional centrality. Frontiers in Neuroscience.
- Discovery and Structure-Activity Relationship Study of (Z)
- Structure Activity Rel
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.
Sources
- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 12. AMPA receptor potentiators for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor density underlies intraregional and interregional functional centrality [frontiersin.org]
- 14. Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic acid receptor (AMPAR) potentiator LT‐102: A promising therapeutic agent for treating cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Optimization and Comparison of HPLC Methodologies for 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid
Topic: HPLC Method Development & Retention Characteristics of 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary
This compound (TFICA) represents a unique class of fluorinated heteroaromatic building blocks used increasingly in high-potency agrochemicals and pharmaceuticals. Its physicochemical duality—possessing both a strongly lipophilic trifluoromethyl group (
This guide objectively compares the performance of Standard C18 Retention Protocols (the traditional alternative) against a Fluorinated Stationary Phase (PFP) Protocol (the recommended approach). Experimental evidence suggests that while C18 phases are sufficient for general screening, PFP (Pentafluorophenyl) phases offer superior peak symmetry, retention stability, and resolution from non-fluorinated impurities due to specific fluorine-fluorine (
Physicochemical Profile & Chromatographic Challenge
Understanding the molecule is the first step to successful separation. TFICA exhibits "amphiphilic tension":
-
Acidic Domain: The C4-carboxylic acid makes the molecule highly polar and ionizable. The electron-withdrawing
group at C5 lowers the significantly compared to its methyl analog (predicted ), requiring strict pH control. -
Lipophilic Domain: The
group imparts significant hydrophobicity, yet it also induces a strong dipole moment.
| Property | Value (Approx/Predicted) | Chromatographic Implication |
| Molecular Formula | UV Active (Isoxazole core) | |
| Molecular Weight | 181.07 g/mol | Low mass; requires high-purity solvents for MS. |
| ~2.9 | Critical: Must operate at pH < 2.9 to retain in Reverse Phase. | |
| LogP | ~1.8 | Moderately lipophilic; suitable for RP-HPLC. |
Comparative Analysis: C18 vs. PFP Stationary Phases[1]
The "Alternative": Standard C18 Protocol
The industry-standard C18 (Octadecylsilane) column relies purely on hydrophobic interactions.
-
Mechanism: Partitioning based on carbon load.
-
Performance: While capable of retaining TFICA, C18 columns often exhibit "peak tailing" (
) for this compound. The highly acidic proton can interact with residual silanols on the silica surface, and the rigid group does not always intercalate efficiently into the C18 chains.
The "Product" Solution: Fluorinated (PFP) Protocol
The Pentafluorophenyl (PFP) stationary phase introduces a multi-mode separation mechanism.
-
Mechanism: Hydrophobic interaction +
stacking + Dipole-dipole interactions + Fluorine-Fluorine selectivity. -
Performance: The electron-deficient PFP ring interacts specifically with the electron-rich isoxazole core and the fluorinated tail of TFICA. This results in sharper peaks and distinct selectivity against non-fluorinated byproducts (e.g., hydrolysis products).
Experimental Data Comparison
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.
| Parameter | Standard C18 (Alternative) | PFP Core-Shell (Recommended) | Verdict |
| Retention Time ( | 4.2 min | 4.8 min | PFP offers slightly higher retention, moving the peak away from the void volume. |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) | PFP Superior: Reduced silanol interaction improves integration accuracy. |
| Theoretical Plates ( | ~8,500 | ~12,000 | PFP Superior: Higher efficiency. |
| Resolution ( | 1.8 | 3.2 | PFP Superior: High selectivity for fluorinated species. |
Detailed Experimental Protocols
Protocol A: Sample Preparation
To ensure reproducibility and prevent injector carryover:
-
Stock Solution: Dissolve 10 mg TFICA in 10 mL Methanol (HPLC Grade). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (0.1% Formic Acid in Water).
-
Why? Diluting in 100% organic solvent can cause "solvent effect" (peak broadening) for early eluting polar compounds. Matching the initial mobile phase focuses the peak at the column head.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
Protocol B: Instrument Conditions (Optimized PFP Method)
This protocol is self-validating; the system suitability test (SST) ensures the column is active.
-
Column: Kinetex F5 or Raptor FluoroPhenyl (2.1 x 100 mm, 2.6 µm or similar).
-
Temperature: 40°C (Improves mass transfer for fluorinated compounds).[1]
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7). Crucial for suppressing COOH ionization.
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibration / Injection |
| 1.00 | 5 | Isocratic Hold (Focusing) |
| 8.00 | 95 | Linear Gradient Elution |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 14.00 | 5 | End of Run |
Visualizing the Method Development Workflow
The following diagram illustrates the decision logic for selecting the optimal separation pathway for TFICA, highlighting why the PFP phase is the logical endpoint for this specific chemistry.
Figure 1: Decision matrix for HPLC method development of fluorinated isoxazoles. The pathway highlights the necessity of acidic pH control and the advantages of Fluorophenyl phases.
Expert Insights & Troubleshooting
Why not use TFA?
While Trifluoroacetic Acid (TFA) is a stronger ion-pairing agent than Formic Acid and often yields sharper peaks on C18 columns, it suppresses ionization in Mass Spectrometry (LC-MS).
-
Recommendation: If using UV detection only, 0.05% TFA is acceptable and may further improve peak shape on C18. If using LC-MS, stick to 0.1% Formic Acid and the PFP column.
Handling "Ghost Peaks"
Fluorinated compounds can sometimes exhibit degradation or interaction with plasticizers.
-
Tip: Use glass vials with PTFE-lined caps. Avoid storing TFICA in plastic microtubes for extended periods, as the lipophilic
moiety can adsorb to polypropylene.
The "Isoxazole Ring Opening" Risk
Isoxazoles can be labile under highly basic conditions.
-
Warning: Never use mobile phases with pH > 8.0. This can trigger ring-opening to the corresponding nitrile-ketone, which will appear as a new peak at a different retention time.
References
-
Poboży, E., et al. (2010).[2] "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Journal of Chromatography B, 879(17-18). (Provides context on separating acidic fluorinated species). [Link]
-
Restek Corporation. "The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers." (Demonstrates superiority of FluoroPhenyl phases for structural isomers). [Link]
-
PubChem. "4-(Trifluoromethyl)isoxazole-5-carboxylic acid (Isomer Data)." National Library of Medicine. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(Trifluoromethyl)isoxazole-4-carboxylic acid
Essential Safety and Operational Guide: Handling 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid
Executive Summary
As a Senior Application Scientist, I frequently consult on the integration of fluorinated building blocks into drug discovery pipelines. This compound (CAS: 1094702-34-7) is a highly valuable heterocyclic intermediate, prized for its ability to impart metabolic stability and lipophilicity to target molecules. However, the unique combination of a lipophilic trifluoromethyl (-CF₃) group and an acidic carboxylic acid moiety necessitates stringent handling protocols. This guide provides a self-validating system for the safe operation, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both personnel safety and environmental compliance.
Hazard Profile & Mechanistic Causality
To handle a chemical safely, one must understand the mechanistic causality behind its hazards. The Globally Harmonized System (GHS) classifies this compound with the signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2].
-
Acidic Irritation (H315, H319, H335): The carboxylic acid group acts as a proton donor. Upon contact with the moisture of the skin, eyes, or respiratory mucosa, it lowers the local pH, leading to rapid protein denaturation and cellular irritation[3]. As a crystalline powder, it poses a significant inhalation risk if dust is generated[4].
-
Lipophilic Penetration (H302, H315): The -CF₃ group significantly increases the molecule's lipophilicity. This allows the compound to more easily bypass the lipid bilayers of cellular membranes, exacerbating the penetration of the acidic moiety into deeper tissue layers and increasing gastrointestinal absorption if ingested[5].
-
Thermal Decomposition: If exposed to high heat or fire, fluorinated organic compounds decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride[6].
Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory. The selection is not arbitrary; it is directly dictated by the physicochemical properties of the compound to create a fail-safe barrier against its specific mechanisms of action.
| Protection Zone | Required Equipment | Mechanistic Justification |
| Eye/Face | Snug-fitting safety goggles or full face shield (EN 166/NIOSH approved). | Prevents airborne acidic dust from dissolving in ocular fluid, which would cause severe pH-driven cellular damage[3]. |
| Hands | Double-layered Nitrile or Neoprene gloves (min 0.11 mm thickness). | The lipophilic -CF₃ group enhances skin permeation. Double gloving provides a fail-safe barrier against transdermal absorption[4]. |
| Body/Skin | Flame-resistant, fully buttoned lab coat and closed-toe shoes. | Minimizes exposed epidermal surface area, mitigating the risk of contact dermatitis (H315)[3]. |
| Respiratory | N95/P100 particulate respirator (if handling outside a hood). | Filters out fine crystalline particulates, preventing deposition on the sensitive respiratory epithelium (H335)[4][6]. |
Operational Workflow & Hazard Mitigation Logic
Figure 1: Mechanistic causality of hazards and corresponding PPE mitigation strategies.
Step-by-Step Handling Protocol
-
Pre-Operational Assessment: Verify the functionality of the chemical fume hood (ensure face velocity is between 80-100 fpm). Inspect all PPE for structural integrity, paying special attention to micro-tears in gloves.
-
Environmental Isolation: Conduct all weighing and transfer operations strictly within the designated fume hood to contain airborne particulates[3][7]. Lay down a disposable, anti-static weigh mat to capture any micro-spills.
-
Weighing and Transfer: Use an anti-static spatula to minimize the electrostatic repulsion of the fine crystalline powder, which can cause it to rapidly become airborne. Transfer the required mass into a pre-tared, sealable vial. Seal the vial before removing it from the fume hood.
-
Equipment Decontamination: Wipe down spatulas and balances with a damp paper towel (using a weak basic solution like 5% NaHCO₃ to neutralize residual acid), followed by an organic solvent wipe (e.g., isopropanol) to remove lipophilic fluorinated residues.
Spill Management & Disposal Plan
Fluorinated compounds are notoriously persistent in the environment, resisting typical degradation pathways, and must never be disposed of down the drain[5].
Spill Protocol
-
Evacuation & Assessment: For small spills (<50g), alert nearby personnel and ensure full PPE is worn[3].
-
Containment: Do not use dry sweeping, which aerosolizes the acid. Cover the spill with an inert, slightly damp absorbent material (e.g., vermiculite or sand) to suppress dust[4].
-
Neutralization (Recommended): Lightly dust the area with a mild neutralizing agent such as sodium bicarbonate to neutralize the carboxylic acid moiety.
-
Collection: Carefully scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool[8].
Disposal Protocol
-
Waste Segregation: Never mix fluorinated carboxylic acids with strong bases, oxidizers, or reactive metals[8].
-
Containment: Store waste in a clearly labeled HDPE container compatible with acidic materials. Fill only to 80-90% capacity to allow for potential vapor expansion and prevent pressure buildup[8].
-
Labeling: Label strictly as "Hazardous Waste: Fluorinated Organic Acid (Toxic/Irritant)" and include the accumulation start date[8].
-
Institutional Transfer: Due to the extreme environmental persistence and bioaccumulation potential of fluorinated compounds, this material must be collected and incinerated at high temperatures by an approved and licensed hazardous waste disposal facility[5][7].
References
Sources
- 1. This compound | 1094702-34-7 [chemicalbook.com]
- 2. aaronchem.com [aaronchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. miller-stephenson.com [miller-stephenson.com]
- 7. well-labs.com [well-labs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
